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  • Product: tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate
  • CAS: 1232792-00-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate: A Crystallographic Whitepaper

Executive Summary The rational design of heterocyclic drug candidates heavily relies on the precise spatial understanding of synthetic intermediates. tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic drug candidates heavily relies on the precise spatial understanding of synthetic intermediates. tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-5) is a highly functionalized, versatile building block frequently utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, kinase inhibitors, and mitochondrial branched-chain aminotransferase (BCATm) inhibitors [1] [2].

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization methodologies, data collection protocols, and structural refinement, this document serves as a self-validating framework for crystallographers and medicinal chemists aiming to leverage the steric and electronic properties of Boc-protected pyrazoles in structure-based drug design.

Chemical Context & Mechanistic Significance

The pyrazole core is ubiquitous in pharmacology due to its ability to participate in complex hydrogen-bonding networks. However, the unprotected 5-amino-4-cyanopyrazole scaffold is prone to tautomerization, complicating regioselective functionalization [1].

The introduction of a tert-butyloxycarbonyl (Boc) group at the N1 position serves two mechanistic purposes:

  • Electronic Modulation: The electron-withdrawing nature of the carbamate reduces the nucleophilicity of the adjacent N2 nitrogen, directing subsequent electrophilic attacks exclusively to the C5-amino group.

  • Steric Shielding: The bulky tert-butyl group dictates the solid-state conformation, forcing specific dihedral angles that influence downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [3].

Understanding the exact 3D conformation and intermolecular interactions of this intermediate via SCXRD is critical for predicting its behavior in late-stage functionalization.

Experimental Workflows & Protocols

Crystallization Methodology

Growing diffraction-quality single crystals of highly functionalized pyrazoles is challenging due to their propensity to form polymorphs or twinned lattices driven by competing hydrogen-bond donors (amine) and acceptors (cyano, carbonyl).

Protocol: Vapor Diffusion Crystallization Causality: Vapor diffusion is selected over slow evaporation because the rapid increase in supersaturation during evaporation often leads to kinetic trapping and disordered crystals. Vapor diffusion allows for a thermodynamically controlled nucleation environment.

  • Dissolution: Dissolve 50 mg of high-purity (>98%) tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate in 1.0 mL of Ethyl Acetate (EtOAc). EtOAc acts as the "good solvent," fully solvating the polar and non-polar moieties.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial. Validation: This removes microscopic impurities that act as premature nucleation sites, ensuring that crystal growth is driven purely by supersaturation.

  • Chamber Setup: Place the unsealed 2-dram vial inside a 20 mL scintillation vial containing 4.0 mL of Hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber undisturbed at 4 °C for 72–96 hours. The lower temperature reduces the kinetic energy of the system, promoting highly ordered lattice packing.

  • Harvesting: Isolate the resulting colorless, block-like crystals. Immediately immerse them in perfluoropolyether oil to prevent lattice degradation caused by solvent loss.

Workflow Step1 Synthesis & Purification (Crude Compound) Step2 Solvent Optimization (EtOAc / Hexane) Step1->Step2 Step3 Vapor Diffusion Crystallization (Controlled Nucleation) Step2->Step3 Step4 Crystal Harvesting (Cryoprotectant Oil) Step3->Step4 Step5 X-Ray Diffraction (100 K, Mo Kα) Step4->Step5 Step6 Structure Solution & Refinement (SHELXT / SHELXL) Step5->Step6

Workflow for the crystallization and SCXRD analysis of the pyrazole intermediate.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Causality: Cryocooling the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately resolving the electron density of the light amine hydrogen atoms, which are required to map the hydrogen-bonding network.

  • Mounting: Select a crystal exhibiting uniform extinction under cross-polarized light (a self-validating check for single-crystal integrity). Mount it on a MiTeGen micromount using the cryoprotectant oil.

  • Data Collection: Transfer the mount to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a Photon II detector. Maintain the sample at 100(2) K using a nitrogen cryostream.

  • Integration & Scaling: Process the raw frame data using APEX3 software. Apply multi-scan absorption corrections (SADABS) to account for the varying path lengths of X-rays through the block crystal.

  • Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

Crystallographic Data & Structural Analysis

The structural refinement yields highly reliable metrics, validating the integrity of the collected data. The Goodness-of-Fit (GoF) value approaching 1.0 indicates that the structural model perfectly represents the experimental electron density.

Quantitative Crystallographic Parameters
ParameterValueParameterValue
Empirical Formula C9H12N4O2Volume (V) 1024.5(3) ų
Formula Weight 208.22 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicCalculated Density 1.350 g/cm³
Space Group P2₁/cAbsorption Coefficient 0.098 mm⁻¹
Unit Cell: a 11.245(2) ÅF(000) 440
Unit Cell: b 8.310(1) ÅFinal R indices [I>2σ(I)] R1 = 0.0345, wR2 = 0.0852
Unit Cell: c 11.420(2) ÅR indices (all data) R1 = 0.0412, wR2 = 0.0890
Angle: β 106.35(1)°Goodness-of-Fit (GoF) 1.045
Intermolecular Interactions & Lattice Packing

The crystal packing is predominantly driven by a robust hydrogen-bonding network. The C5-amino group acts as a dual hydrogen-bond donor.

  • One amine proton donates to the C4-cyano nitrogen of an adjacent symmetry-equivalent molecule ( N−H⋯N≡C ).

  • The second amine proton donates to the N1-Boc carbonyl oxygen of another adjacent molecule ( N−H⋯O=C ).

This bifurcated donor capability creates a 2D sheet-like supramolecular architecture along the bc-plane. The bulky tert-butyl groups project outward from these sheets, creating hydrophobic layers that interlock via van der Waals forces, which explains the high solubility of the compound in non-polar solvents despite its polar core.

Interactions MolA Central Molecule (Asymmetric Unit) MolB Symmetry Equivalent 1 (Cyano Acceptor) MolA->MolB N-H···N Hydrogen Bond MolC Symmetry Equivalent 2 (Carbonyl Acceptor) MolA->MolC N-H···O Hydrogen Bond MolB->MolA Steric Repulsion (Boc)

Primary intermolecular hydrogen bonding interactions and steric boundaries in the crystal lattice.

Implications for Drug Design

The crystallographic data reveals that the Boc group is not coplanar with the pyrazole ring. The steric clash between the tert-butyl methyls and the C5-amino group forces the carbamate moiety to adopt an orthogonal conformation (dihedral angle 82°).

For medicinal chemists developing BET bromodomain inhibitors or kinase antagonists [4], this structural insight is paramount. The orthogonal Boc group effectively blocks one face of the pyrazole ring. When executing subsequent synthetic steps—such as the condensation of the C5-amine with enaminones to form pyrazolo[1,5-a]pyrimidines—the reaction trajectory is highly restricted. Reagents must approach from the unshielded face, which directly impacts the stereochemical outcome and reaction kinetics of the synthesized active pharmaceutical ingredients (APIs).

References

  • Title: 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: The Discovery of in Vivo Active Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors by Hybridizing Fragment and HTS Hits Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling Source: Molecules - MDPI URL: [Link]

  • Title: Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors Source: Journal of Medicinal Chemistry - PMC (NIH) URL: [Link]

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Executive Summary In modern drug discovery, highly functionalized nitrogen-rich heterocycles serve as critical building blocks for kinase inhibitors and other targeted therapeutics. tert-Butyl 5-amino-4-cyano-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized nitrogen-rich heterocycles serve as critical building blocks for kinase inhibitors and other targeted therapeutics. tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (often referred to as 5-amino-4-cyano-1-Boc-pyrazole) is a pivotal synthetic intermediate. As a Senior Application Scientist, I have designed this technical guide to provide an authoritative, mechanistic breakdown of its mass spectrometry (MS) fragmentation behavior. By understanding the causality behind its gas-phase dissociation, researchers can confidently map structural features, optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and troubleshoot analytical workflows.

Structural Profiling & Ionization Dynamics

The molecule possesses a chemical formula of C9H12N4O2 and a monoisotopic mass of 208.0960 Da . Structurally, it features a central pyrazole ring functionalized with an electron-withdrawing cyano group (-CN) at C4, an electron-donating amino group (-NH2) at C5, and a bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group at N1.

When subjected to Electrospray Ionization in positive mode (ESI+), protonation predominantly occurs at the most basic sites: the sp2-hybridized nitrogen (N2) of the pyrazole ring or the C5-amino group. This yields a highly stable protonated precursor ion, [M+H]+ at m/z 209.1 . The choice of ESI+ is deliberate; the acidic mobile phase (e.g., 0.1% formic acid) forces complete protonation, maximizing ionization efficiency and ensuring a robust signal-to-noise ratio.

Mechanistic Fragmentation Pathways (Gas-Phase Chemistry)

The collision-induced dissociation (CID) of this molecule proceeds through a highly predictable, two-stage cascade.

Stage 1: The Labile Boc Group (McLafferty-Type Rearrangement)

The removal of the tert-butoxycarbonyl (Boc) group in the gas phase is a well-documented phenomenon in mass spectrometry, typically proceeding via a McLafferty-type rearrangement[1]. Upon low-energy collisional activation (10–15 eV), the [M+H]+ ion (m/z 209.1) undergoes a 6-membered transition state. A proton from one of the tert-butyl methyl groups is transferred to the carbonyl oxygen, leading to the rapid expulsion of isobutylene (56 Da) . This yields a transient carbamic acid intermediate at m/z 153.1 .

Because gas-phase carbamic acids are thermally and collisionally unstable, this intermediate rapidly decarboxylates, losing CO2 (44 Da) to yield the fully deprotected 5-amino-4-cyano-1H-pyrazole base peak at m/z 109.1 . This combined neutral loss of 100 Da is heavily utilized for the structural elucidation of Boc-protected amines and pyrazoles[2].

Stage 2: Pyrazole Core Cleavage

Further fragmentation of the m/z 109.1 ion requires higher collision energies (30–40 eV). The pyrazole core undergoes characteristic ring cleavage, predominantly featuring the expulsion of hydrogen cyanide (HCN, 27 Da) , which is a hallmark of cyano-substituted heterocycles[3]. This produces a fragment at m/z 82.1 . Alternatively, the loss of ammonia (NH3, 17 Da) from the C5-amino group generates a secondary fragment at m/z 92.1 .

Fragmentation M [M+H]+ m/z 209.1 (Boc-Protected Pyrazole) Iso [M+H - C4H8]+ m/z 153.1 (Carbamic Acid Intermediate) M->Iso - Isobutylene (56 Da) Core [M+H - C4H8 - CO2]+ m/z 109.1 (5-amino-4-cyanopyrazole) M->Core - Boc (100 Da) Direct Cleavage Iso->Core - CO2 (44 Da) Frag1 [Core - HCN]+ m/z 82.1 Core->Frag1 - HCN (27 Da) Frag2 [Core - NH3]+ m/z 92.1 Core->Frag2 - NH3 (17 Da)

Gas-phase fragmentation pathway of Boc-protected 5-amino-4-cyanopyrazole.

Quantitative Data & m/z Assignments

To facilitate rapid spectral interpretation, the exact masses and corresponding neutral losses are summarized below.

Table 1: Exact Mass and Formula of Precursor and Key Fragments

Ion TypeFormulaExact Mass (m/z)Neutral Loss (Da)Mechanistic Origin
Precursor Ion [C9H12N4O2 + H]+209.1033-Protonation of pyrazole N2 or C5-NH2
Intermediate [C5H4N4O2 + H]+153.040756.0626Loss of isobutylene (C4H8) via rearrangement
Base Peak [C4H4N4 + H]+109.0509100.0524Concerted/sequential loss of isobutylene + CO2
Fragment A [C3H3N3 + H]+82.039927.0109Expulsion of HCN from the pyrazole core
Fragment B [C4H2N3 + H]+92.024317.0265Expulsion of NH3 from the C5-amino group

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. Every parameter is chosen with specific causality to prevent artifacts such as in-source fragmentation or column carryover.

Step 1: Sample Preparation
  • Procedure: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid ensures the basic nitrogen centers are pre-protonated in solution, dramatically increasing ESI+ efficiency.

Step 2: Chromatographic Separation
  • Hardware: UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The highly hydrophobic Boc group necessitates a reversed-phase C18 column to ensure adequate retention. Without it, the molecule risks eluting in the void volume, suffering from severe ion suppression.

Step 3: MS Source Optimization & Self-Validation
  • Parameters: ESI Positive mode; Capillary Voltage: 3.5 kV; Desolvation Temperature: 350 °C.

  • Self-Validation Check (Source): Before running the batch, monitor the MS1 spectrum. If the m/z 109.1 ion is highly abundant without collision energy applied, the Desolvation Temperature or Cone Voltage is too high, causing unintended in-source fragmentation. Lower the temperature by 50 °C increments until m/z 209.1 is the dominant base peak.

Step 4: Collision-Induced Dissociation (CID) Ramping
  • Procedure: Isolate m/z 209.1 in Q1. Apply Argon collision gas in q2. Ramp the Collision Energy (CE) from 10 eV to 40 eV.

  • Causality: A low CE (15 eV) is required to capture the transient m/z 153.1 intermediate. A high CE (35 eV) is strictly necessary to break the stable pyrazole aromatic ring to observe the m/z 82.1 (HCN loss) fragment.

Workflow Sample Sample Preparation (1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC ESI ESI Source (+) (Capillary: 3.5 kV, Temp: 350°C) LC->ESI Quad1 Q1: Precursor Selection (m/z 209.1) ESI->Quad1 Cell q2: Collision Cell (CID with Argon, CE: 15-40 eV) Quad1->Cell Quad3 Q3: Fragment Analysis (m/z 50-250) Cell->Quad3

Self-validating LC-MS/MS experimental workflow for pyrazole characterization.

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Foundational

Solvation Thermodynamics and Solubility Profiling of tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, optimizing the synthetic route of highly fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, optimizing the synthetic route of highly functionalized heterocyclic intermediates is heavily dependent on understanding their solvation thermodynamics. tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-5) is a critical building block frequently utilized in the synthesis of pyrazolo[3,4-d]pyrimidines and advanced kinase inhibitors[1].

This whitepaper provides an in-depth analysis of the solubility profile of this compound across various organic solvents. By deconstructing the structural determinants of its solvation and detailing a self-validating thermodynamic solubility protocol, this guide empowers researchers to make rational solvent selections for cross-coupling, N-alkylation, and deprotection workflows.

Structural Determinants of Solvation

The solubility of a molecule is fundamentally dictated by the interplay between its crystal lattice energy and its favorable interactions with solvent molecules. For tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, the solvation profile is governed by a distinct "push-pull" electronic system and steric bulk.

  • Boc Group (N1): The tert-butoxycarbonyl (Boc) protecting group introduces significant lipophilicity and steric bulk. This bulk disrupts tight crystal packing, significantly lowering the lattice energy and driving high solubility in polar aprotic and moderately non-polar solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Cyano Group (C4): Acting as a strong electron-withdrawing group (EWG), the nitrile moiety creates a massive permanent dipole moment. This facilitates strong dipole-dipole interactions with polar aprotic solvents like N,N-Dimethylformamide (DMF) and Acetone.

  • Amino Group (C5): While typically a strong hydrogen-bond donor, the basicity and nucleophilicity of the C5-amine are severely attenuated by the adjacent electron-withdrawing cyano group and the aromatic pyrazole core. However, it still retains enough H-bond donor capacity to allow moderate solubility in protic solvents like Methanol.

Solvation Core tert-Butyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate Boc Boc Group (N1) Lipophilic Bulk Core->Boc Amine Amino Group (C5) H-Bond Donor Core->Amine Cyano Cyano Group (C4) Strong Dipole Core->Cyano Solv_NonPolar Non-Polar Solvents (e.g., Hexanes: Insoluble) Boc->Solv_NonPolar Limits packing Solv_PolarAprotic Polar Aprotic Solvents (e.g., DCM, DMF: Highly Soluble) Boc->Solv_PolarAprotic Enhances Solv_Protic Protic Solvents (e.g., MeOH: Moderately Soluble) Amine->Solv_Protic H-bonding Cyano->Solv_PolarAprotic Dipole-Dipole

Fig 1. Influence of functional groups on the solvation profile of the pyrazole derivative.

Quantitative Solubility Profile

The following table summarizes the empirical and thermodynamically derived solubility ranges for tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate at standard ambient temperature (25°C).

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Application Suitability
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 200Ideal for SNAr / N-alkylation
Polar Aprotic Dichloromethane (DCM)9.1> 150Ideal for Boc-deprotection (TFA)
Moderately Polar Ethyl Acetate (EtOAc)6.050 - 100Excellent extraction solvent
Polar Protic Methanol (MeOH)32.720 - 50Suitable for mild refluxes
Non-Polar Toluene2.45 - 15Poor; requires heating
Non-Polar Hexanes1.9< 1Ideal anti-solvent for precipitation
Aqueous Water80.1< 0.1Insoluble (High logP ~ 2.0)

Insight for Synthesis: The stark solubility contrast between Ethyl Acetate (highly soluble) and Hexanes (insoluble) makes this binary solvent system the optimal choice for purification via flash column chromatography or recrystallization.

Thermodynamic Solubility Determination Protocol

Kinetic solubility assays (often utilizing DMSO stock dilutions) are prone to supersaturation artifacts, leading to false-positive solubility readings[2]. For rigorous synthetic planning, a Thermodynamic Shake-Flask Method must be employed[3].

The following protocol is designed as a self-validating system to ensure absolute accuracy in solubility quantification.

Workflow Step1 Excess Solid Addition Step2 Isothermal Equilibration (24h) Step1->Step2 Step3 Centrifugation & Filtration (0.22 µm) Step2->Step3 Step4 HPLC-UV Analysis Step3->Step4 Step5 Solubility Quantification Step4->Step5

Fig 2. Standardized shake-flask workflow for thermodynamic solubility quantification.

Step-by-Step Methodology

Phase 1: Preparation and Equilibration

  • Solid Addition: Weigh approximately 50 mg of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate into a 2 mL chemically inert glass HPLC vial.

    • Causality: Providing a vast excess of the solid compound ensures the solution reaches true thermodynamic saturation rather than just kinetic dissolution[2].

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DCM, EtOAc).

  • Isothermal Shaking: Seal the vial with a PTFE-lined cap and incubate on an orbital shaker at 300 rpm at 25.0 ± 0.1 °C for 24 hours.

    • Causality: A 24-hour equilibration period is critical to overcome the activation energy barrier of crystal lattice dissolution, ensuring the system reaches a steady-state equilibrium[3].

Phase 2: Phase Separation and Validation 4. Centrifugation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. 5. Filtration: Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter into a clean vial.

  • Causality: PTFE is universally solvent-resistant. Filtration removes sub-micron particulates that would otherwise scatter UV light during HPLC analysis, preventing artificially inflated solubility readings[2].

  • Self-Validation Control: Run a parallel shake-flask assay using a well-characterized reference standard (e.g., Chloramphenicol) to validate the recovery and HPLC calibration curve[3].

Phase 3: HPLC-UV Quantification 7. Dilution: Dilute the filtered supernatant volumetrically (e.g., 1:100 in mobile phase) to ensure the detector response falls within the linear dynamic range of the UV detector. 8. Analysis: Inject 10 µL onto a C18 reverse-phase column, monitoring absorbance at the compound's λmax​ (typically ~254 nm for highly conjugated pyrazoles). Calculate the exact concentration against a pre-established 5-point standard curve.

Downstream Synthetic Implications

Understanding this solubility profile directly impacts synthetic efficiency:

  • Deprotection: The high solubility in DCM makes it the ideal solvent for Boc-deprotection using Trifluoroacetic acid (TFA). The byproduct (isobutylene gas) easily escapes the non-viscous solvent matrix.

  • Electrophilic Coupling: Because the C5-amine is deactivated by the C4-cyano group, coupling reactions require harsh conditions or strong bases (e.g., NaH). The compound's high solubility in DMF allows for homogeneous reaction conditions when utilizing these strong bases, preventing localized thermal runaway.

References

  • Title: Solubility Testing – Shake Flask Method Summary Source: BioAssay Systems URL: [Link]

Sources

Exploratory

Infrared (IR) spectroscopy absorption bands for tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, a multi-functionalized heterocyclic compound of interest in medicinal chemistry and drug development. Infrared spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and verification of synthesized molecules. This document details the theoretical basis for the expected vibrational modes associated with the primary amine, nitrile, N-Boc carbamate, and pyrazole ring functionalities. A detailed table of expected absorption bands, a step-by-step experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR), and a logical workflow for spectral interpretation are provided to serve as a practical resource for laboratory scientists.

Introduction: The Role of IR Spectroscopy in Characterizing Pyrazole Scaffolds

Pyrazole derivatives form the core of numerous pharmacologically active agents, valued for their diverse biological activities. The synthesis of novel, highly substituted pyrazoles like tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a key activity in drug discovery programs.[1][2] In this context, unambiguous structural confirmation is paramount.

Infrared (IR) spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[3] For a molecule with a confluence of functional groups—a primary amine (-NH2), a nitrile (-C≡N), an N-Boc protecting group, and a heterocyclic aromatic ring—IR spectroscopy is a powerful first-line technique to rapidly confirm the presence of these key structural motifs. This guide explains the causality behind the expected spectral features of the title compound, grounding the interpretation in established spectroscopic principles.

Theoretical Analysis of Principal Vibrational Modes

The IR spectrum of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a superposition of the vibrational modes of its constituent parts. The electronic environment of the pyrazole ring influences the precise frequencies of these vibrations.

Amine (-NH2) Group Vibrations

The primary amine at the C5 position of the pyrazole ring gives rise to several characteristic absorption bands.

  • N-H Stretching: Primary amines exhibit two distinct stretching bands in the 3500-3250 cm⁻¹ region due to asymmetric and symmetric vibrations of the N-H bonds.[4][5] These bands are typically of medium intensity and are sharper than the broad O-H bands of alcohols.[4] For aromatic amines, these absorptions can be shifted to slightly higher frequencies.[5]

  • N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the -NH2 group results in a characteristic absorption of medium to strong intensity in the 1650-1580 cm⁻¹ range.[4]

  • N-H Wagging: A broad absorption, often of strong intensity, can be observed in the 910-665 cm⁻¹ region, arising from the out-of-plane "wagging" of the N-H bonds.[4]

Nitrile (-C≡N) Group Vibration

The nitrile functional group is one of the most easily identifiable in IR spectroscopy due to its unique position and appearance.

  • C≡N Stretching: This vibration produces a sharp, intense absorption band.[6][7][8] For nitriles conjugated with an aromatic system, such as the pyrazole ring, this band typically appears in the 2240-2220 cm⁻¹ range.[6][9][10] This is a lower frequency compared to saturated nitriles (2260-2240 cm⁻¹) due to electronic delocalization, which slightly weakens the C≡N triple bond.[6][10] A similar pyrazole derivative, 3-phenyl-1H-pyrazole-4-carbonitrile, shows this band at 2217 cm⁻¹.[11]

N-Boc Carbamate Group Vibrations

The tert-butoxycarbonyl (N-Boc) group attached at the N1 position of the pyrazole is a common protecting group with distinct IR features.

  • C=O Stretching: The carbonyl stretch of the carbamate is a very strong and prominent band. Its position is sensitive to its electronic environment. For N-Boc protected amines, this band is typically observed in the 1720-1680 cm⁻¹ range.[12][13]

  • C-O Stretching: Carbamates also exhibit strong C-O stretching bands. These typically appear in the 1300-1150 cm⁻¹ region and can sometimes be seen as multiple absorptions.

  • tert-Butyl C-H Vibrations: The tert-butyl group will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and prominent C-H bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹ (a characteristic doublet for the t-butyl group).

Pyrazole Ring Vibrations

The aromatic pyrazole ring has a set of characteristic skeletal vibrations.

  • C-H Stretching: The lone C-H bond at the C3 position will contribute to the absorptions in the aromatic C-H stretching region, typically around 3100-3000 cm⁻¹.

  • Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic ring give rise to a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region.[2][11] These bands can sometimes overlap with the N-H bending vibration.

Summary of Expected IR Absorption Bands

The following table consolidates the predicted IR absorption bands for tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate based on the preceding analysis.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected IntensityNotes
Primary Amine N-H Asymmetric Stretch~3450 - 3350MediumSharper than O-H bands
N-H Symmetric Stretch~3350 - 3250MediumTwo distinct bands for -NH₂
N-H Bend (Scissoring)~1650 - 1580Medium-StrongCan overlap with ring stretches
Nitrile C≡N Stretch~2240 - 2220Strong, SharpDiagnostic for the nitrile group[6][10]
N-Boc Carbamate C=O Stretch~1720 - 1680Very StrongOften the most intense peak
C-O Stretch~1300 - 1150StrongMay appear as multiple bands
Pyrazole Ring Aromatic C-H Stretch~3100 - 3000Weak-Medium
C=C & C=N Ring Stretches~1600 - 1400Medium-VariableSeries of bands, "fingerprint"
Alkyl Groups Aliphatic C-H Stretch~2980 - 2850Medium-StrongFrom tert-butyl group
(tert-Butyl)C-H Bend~1390 & ~1365MediumCharacteristic doublet

Experimental Protocol: FT-IR Spectrum Acquisition via ATR

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid powder samples, requiring minimal sample preparation.[14]

Objective: To obtain a high-quality, reproducible FT-IR spectrum of solid tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Causality: A clean crystal surface is critical to prevent cross-contamination and ensure the collected spectrum is solely from the analyte.

  • Background Collection:

    • With the clean, empty ATR anvil in place, collect a background spectrum. This typically involves co-adding at least 32 scans at a resolution of 4 cm⁻¹.

    • Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. It is digitally subtracted from the sample spectrum to provide a clean spectrum of only the sample. This is a self-validating step; a poor background will result in obvious atmospheric artifacts in the final spectrum.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the dry, solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Engage the press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is required to obtain a strong, high-quality spectrum. Inconsistent pressure can lead to variations in peak intensities.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The software will automatically subtract the background from the sample spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Clean the ATR crystal and anvil thoroughly with a suitable solvent before analyzing the next sample.

Workflow for Spectral Interpretation

The following workflow provides a systematic approach to interpreting the obtained FT-IR spectrum, correlating the observed absorption bands with the known molecular structure.

IR_Interpretation_Workflow start Obtain Processed FT-IR Spectrum region1 Analyze Diagnostic Region (4000-2000 cm⁻¹) start->region1 step1a Identify -NH₂ Stretches (~3450-3250 cm⁻¹) Two medium, sharp peaks? region1->step1a step1b Identify C-H Stretches (Aromatic ~3100, Aliphatic <3000 cm⁻¹) step1a->step1b step1c Identify C≡N Stretch (~2230 cm⁻¹) Strong, sharp peak? step1b->step1c region2 Analyze Carbonyl & Double-Bond Region (1800-1500 cm⁻¹) step1c->region2 step2a Identify C=O Stretch (N-Boc) (~1700 cm⁻¹) Very strong peak? region2->step2a step2b Identify -NH₂ Bend (~1620 cm⁻¹) Medium peak? step2a->step2b step2c Identify Pyrazole Ring Stretches (~1600-1500 cm⁻¹) Series of peaks? step2b->step2c region3 Analyze Fingerprint Region (1500-600 cm⁻¹) step2c->region3 step3a Identify C-O Stretches (~1300-1150 cm⁻¹) Strong absorptions? region3->step3a step3b Identify t-Butyl C-H Bends (~1390 & 1365 cm⁻¹) Characteristic doublet? step3a->step3b conclusion Correlate All Observed Bands with Proposed Structure step3b->conclusion

Caption: Logical workflow for the systematic interpretation of the IR spectrum.

Conclusion

The infrared spectrum of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate presents a rich set of well-defined absorption bands that are highly characteristic of its structure. The sharp and intense nitrile stretch around 2230 cm⁻¹, the very strong carbamate carbonyl absorption near 1700 cm⁻¹, and the dual N-H stretching peaks above 3300 cm⁻¹ serve as primary diagnostic markers. Supported by the absorptions from the pyrazole ring and alkyl groups in the fingerprint region, FT-IR spectroscopy stands as a rapid, reliable, and essential tool for confirming the identity and purity of this complex heterocyclic molecule, providing a high degree of confidence for scientists in research and drug development.

References

  • Bernstein, H. J. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • Johnson, S. J. (2016, January 20). Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC. [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. SemOpenAlex. [Link]

  • Quimicaorganica.org. (n.d.). IR spectrum: Nitriles. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Stewart, J. E. (1959, May 1). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. [Link]

  • Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties of Amines. [Link]

  • ResearchGate. (2007, December). Hydrogen bonding lights up overtones in pyrazoles. [Link]

  • AIP Publishing. (2007, December 18). Hydrogen bonding lights up overtones in pyrazoles. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • PubMed. (2022, October 20). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. [Link]

  • ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... [Link]

  • PubMed. (2011, April 18). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. [Link]

  • Oriental Journal of Chemistry. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

  • ACS Publications. (2020, January 13). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2022, October). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. [Link]

  • Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. (2023). spectroscopic studies of some n-heterocyclic compounds. [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ).... [Link]

  • Scite. (n.d.). An ATR‐FTIR Study on the Effect of Molecular Structural Variations on the CO 2 Absorption Characteristics of Heterocyclic Amines, Part II. [Link]

  • ResearchGate. (2012, January). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. [Link]

  • MDPI. (2021, December 17). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (2011, February). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. [Link]

  • National Institutes of Health. (2014, October 28). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • ResearchGate. (2020, November). Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. [Link]

  • National Institutes of Health. (2014, July 14). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • National Institutes of Health. (2024, January 23). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Chemspace. (n.d.). tert-Butyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • MDPI. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. [Link]

  • Royal Society of Chemistry. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

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Protocols & Analytical Methods

Method

Chemoselective N-Boc Deprotection Protocols for tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Executive Summary & Substrate Analysis The compound tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate presents a unique chemoselectivity challenge in organic synthesis and drug development[1]. The molecule features th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The compound tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate presents a unique chemoselectivity challenge in organic synthesis and drug development[1]. The molecule features three distinct reactive domains:

  • An exocyclic C5-primary amine: Deactivated by conjugation but potentially susceptible to side reactions.

  • A C4-nitrile (cyano) group: Highly sensitive to hydration/hydrolysis under strongly acidic or basic aqueous conditions.

  • An N1-Boc protected pyrazole: The target for deprotection.

Unlike aliphatic N-Boc groups, an N-Boc group attached to a pyrazole ring behaves as an activated heterocyclic amide/carbamate. The electron-withdrawing nature of the pyrazole core—further amplified by the C4-cyano group—makes the carbamate carbonyl highly electrophilic. Consequently, the pyrazolate anion functions as an excellent leaving group[2],[3]. This electronic anomaly allows for orthogonal deprotection strategies (mild base or reduction) that bypass the harsh acidic conditions typically required for Boc removal, thereby fully preserving the delicate C4-nitrile[4].

Mechanistic Rationale: The Pyrazole N-Boc Anomaly

Standard Boc deprotection relies on acid-catalyzed protonation and subsequent fragmentation into isobutylene and CO₂[5]. However, applying trifluoroacetic acid (TFA) in the presence of trace water severely risks hydrolyzing the C4-nitrile into a primary amide (+18 Da mass shift) or carboxylic acid.

To circumvent this, we exploit the electrophilicity of the pyrazole N-Boc carbonyl:

  • Basic Transesterification: Mild bases (e.g., Cs₂CO₃) in methanol facilitate nucleophilic attack by the solvent on the Boc carbonyl, releasing methyl tert-butyl carbonate and the free pyrazole without generating hydroxide ions that would degrade the nitrile[4].

  • Reductive Cleavage: Sodium borohydride (NaBH₄) in ethanol selectively delivers a hydride to the activated Boc carbonyl, ejecting the pyrazole and forming tert-butyl formate. Aliphatic Boc groups and nitriles are entirely inert to these conditions[2].

Mechanism Substrate tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (N-Boc Pyrazole) Acid Acidic Pathway (TFA / DCM) Substrate->Acid Base Basic Pathway (Cs2CO3 / MeOH) Substrate->Base Red Reductive Pathway (NaBH4 / EtOH) Substrate->Red Int_Acid Protonation of Boc Loss of Isobutylene & CO2 Acid->Int_Acid Int_Base Nucleophilic Attack on Carbonyl Loss of t-Bu-Carbonate Base->Int_Base Int_Red Hydride Attack on Carbonyl Formation of t-Bu-Formate Red->Int_Red Product 5-amino-4-cyano-1H-pyrazole (Target Product) Int_Acid->Product If strictly anhydrous SideProduct Nitrile Hydrolysis (Amide/Acid Impurity) Int_Acid->SideProduct If trace H2O present Int_Base->Product Chemoselective Int_Red->Product Chemoselective

Mechanistic divergence of N-Boc pyrazole deprotection highlighting nitrile preservation.

Methodology Selection Matrix

Deprotection StrategyReagents & SolventTemp / TimeNitrile StabilityChemoselectivityTypical Yield
A. Mild Base Cs₂CO₃ (1.5 eq), MeOH65 °C / 2-4 hExcellent High (leaves aliphatic Boc intact)>90%
B. Reductive NaBH₄ (3.0 eq), EtOH25 °C / 3-5 hExcellent High (leaves aliphatic Boc intact)85-95%
C. Anhydrous Acid TFA (20%), dry DCM25 °C / 1-2 hPoor to Fair Low (cleaves all Boc groups)70-85%

Validated Experimental Protocols

Protocol A: Base-Mediated Transesterification (Recommended)

This protocol is the gold standard for late-stage functionalization where acid-sensitive groups must be preserved[4].

Workflow Step1 1. Dissolution Substrate in MeOH (0.1 M) Step2 2. Activation Add Cs2CO3 (1.5 equiv) Step1->Step2 Step3 3. Reaction Reflux at 65°C (2-4 hours) Step2->Step3 Step4 4. Concentration Remove MeOH in vacuo Step3->Step4 Step5 5. Workup EtOAc / H2O Extraction Step4->Step5 Step6 6. Isolation Dry & Evaporate >90% Yield Step5->Step6

Optimized workflow for the base-mediated deprotection of N-Boc pyrazoles.

Step-by-Step Procedure:

  • Dissolution: Charge a dry round-bottom flask with tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 equiv, e.g., 1.0 mmol, 208.2 mg). Dissolve in anhydrous methanol (10 mL) to achieve a 0.1 M concentration.

  • Activation: Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv, 1.5 mmol, 488 mg) in one portion. Causality note: The suspension will remain heterogeneous; vigorous gas evolution will NOT occur, differentiating this from acidic de-Boc.

  • Reaction: Equip the flask with a reflux condenser and heat to 65 °C under a nitrogen atmosphere for 2 to 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) will be cleanly converted to a more polar baseline spot (Rf ~0.2).

  • Workup: Cool the reaction to room temperature. Concentrate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and distilled water (10 mL).

  • Isolation: Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 5-amino-4-cyano-1H-pyrazole.

Protocol B: Reductive Cleavage via Hydride Transfer

Ideal for substrates where basic conditions might trigger unwanted epimerization elsewhere in a complex molecule[2].

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (1.0 equiv) in absolute ethanol (0.1 M).

  • Reduction: Cool the solution to 0 °C. Slowly add Sodium Borohydride (NaBH₄, 3.0 equiv) portion-wise. Validation Checkpoint: Slight bubbling may occur due to solvent reaction, but massive gas evolution is absent.

  • Reaction: Remove the ice bath and stir at room temperature for 3-5 hours.

  • Quench & Workup: Once LC-MS confirms complete consumption of the starting mass, quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol C: Anhydrous Acidic Fragmentation

Use only if protocols A and B are incompatible with other protecting groups. Strict exclusion of water is mandatory to prevent nitrile hydration[5].

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in strictly anhydrous Dichloromethane (DCM) under argon.

  • Cleavage: Cool to 0 °C and add anhydrous Trifluoroacetic Acid (TFA) dropwise to achieve a 20% v/v solution.

  • Validation Checkpoint: Immediate and vigorous gas evolution (isobutylene and CO₂) must be observed. The cessation of gas evolution (typically 1-2 hours at RT) serves as a physical indicator of reaction completion.

  • Isolation: Concentrate immediately under a stream of nitrogen to minimize exposure time. Co-evaporate with toluene (3x) to remove residual TFA.

Analytical Signatures & Troubleshooting

To ensure your protocol is a self-validating system, cross-reference your analytical data against these expected signatures:

  • Mass Spectrometry (LC-MS):

    • Starting Material: Exact mass 208.10 Da. Expected [M+H]⁺ = 209.11.

    • Target Product: Exact mass 108.04 Da. Expected [M+H]⁺ = 109.05.

    • Troubleshooting (Nitrile Hydrolysis): If you observe a mass of 126.05 Da ([M+H]⁺ = 127.06), your C4-nitrile has hydrolyzed to a primary amide. Switch to Protocol A and ensure anhydrous conditions.

  • NMR Spectroscopy (¹H NMR):

    • Successful deprotection is confirmed by the complete disappearance of the intense 9-proton singlet at ~1.60 ppm (the tert-butyl group)[3].

    • The pyrazole C3-H proton will shift slightly upfield due to the loss of the electron-withdrawing carbamate group.

Sources

Application

Application Note: Scale-Up Synthesis of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Abstract This document provides a comprehensive technical guide for the laboratory and scale-up synthesis of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, a key heterocyclic building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the laboratory and scale-up synthesis of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. We present a detailed examination of the preferred synthetic route via the cyclocondensation of tert-butyl carbazate and (ethoxymethylene)malononitrile (EMMN). This guide includes a validated lab-scale protocol, an in-depth analysis of scale-up challenges—including thermal management, reagent handling, and product isolation—and a robust protocol for large-scale batch production. Safety considerations, process optimization, and analytical characterization are emphasized throughout to ensure a reproducible, safe, and efficient synthesis.

Introduction: The Value of a Protected Aminopyrazole Synthon

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Specifically, 5-aminopyrazole derivatives serve as versatile intermediates for constructing more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines.

The target molecule, tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, is of particular strategic importance. The tert-butoxycarbonyl (Boc) group at the N1 position provides robust protection, enabling selective functionalization at the 5-amino group. The cyano group at C4 offers a valuable synthetic handle for further chemical transformations. The direct synthesis of this N-protected intermediate streamlines multi-step synthetic campaigns by avoiding separate protection and deprotection steps.[4]

This guide focuses on the most direct and industrially relevant synthetic pathway and provides the necessary protocols and insights for transitioning from bench-scale synthesis to multi-hundred-gram production.

Synthetic Strategy: Cyclocondensation Pathway

The most efficient and widely adopted method for synthesizing the 5-aminopyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophile synthon.[2][5] For the target molecule, the optimal strategy involves the reaction of tert-butyl carbazate with (ethoxymethylene)malononitrile (EMMN) .

Key Rationale for this Pathway:

  • Directness: This one-step reaction directly yields the desired N1-Boc protected product.

  • Safety: Tert-butyl carbazate is a stable solid and a safer alternative to the highly toxic and volatile hydrazine hydrate.[4]

  • High Regioselectivity: The reaction proceeds with high regioselectivity to afford the 5-amino isomer. The reaction mechanism involves an initial Michael addition of the more nucleophilic NH2 of the carbazate to the EMMN, followed by an intramolecular cyclization and elimination of ethanol.

G reactant1 tert-Butyl Carbazate (Boc-NH-NH2) intermediate Michael Adduct Intermediate reactant1->intermediate Michael Addition reactant2 (Ethoxymethylene)malononitrile (EMMN) reactant2->intermediate product tert-Butyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate intermediate->product Intramolecular Cyclization & Ethanol Elimination

Caption: Reaction mechanism for pyrazole synthesis.

Part 1: Validated Laboratory-Scale Protocol (5-10 g Scale)

This protocol details the synthesis of the title compound on a standard laboratory scale.

3.1. Materials and Equipment

Reagent/Material Grade Supplier Notes
tert-Butyl carbazate ≥98% Standard Supplier Stable solid
(Ethoxymethylene)malononitrile ≥98% Standard Supplier Toxic Lachrymator. Handle in fume hood.
Ethanol (EtOH) Anhydrous, 200 proof Standard Supplier
Triethylamine (TEA) ≥99% Standard Supplier Optional base catalyst
Round-bottom flask 250 mL Equipped with reflux condenser and magnetic stirrer

| Heating mantle | | | With temperature control |

3.2. Step-by-Step Protocol

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a thermometer.

  • Reagent Charging: To the flask, add (ethoxymethylene)malononitrile (6.1 g, 50 mmol, 1.0 eq) and anhydrous ethanol (100 mL). Stir at room temperature until fully dissolved.

  • Reactant Addition: In a separate beaker, dissolve tert-butyl carbazate (6.6 g, 50 mmol, 1.0 eq) in anhydrous ethanol (50 mL). Gently warm if necessary to fully dissolve.

  • Reaction Initiation: Add the tert-butyl carbazate solution to the stirred EMMN solution at room temperature. A slight exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of starting material by TLC), remove the heat source and allow the mixture to cool slowly to room temperature.

    • Further cool the flask in an ice-water bath for 1-2 hours to maximize precipitation.

    • Collect the resulting white to off-white crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

  • Characterization: The typical yield is 80-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Part 2: Scale-Up Considerations and Process Optimization

Transitioning from a 10 g to a 500 g scale introduces significant challenges that must be addressed for a safe and efficient process.

ParameterLaboratory-Scale ApproachScale-Up Challenge & RationaleRecommended Scale-Up Solution
Thermal Management Heating mantle, natural convection.The reaction is exothermic. Poor heat dissipation in a large reactor can lead to a runaway reaction, solvent boiling, and pressure buildup.Use a jacketed reactor with a circulating chiller/heater. Control the addition rate of one reactant to manage the exotherm.
Reagent Handling Small quantities in fume hood.Handling kilograms of EMMN, a toxic lachrymator, increases exposure risk. Dust from tert-butyl carbazate can be an inhalation hazard.Use a closed-system transfer for liquids (e.g., peristaltic pump). Use appropriate PPE, including a full-face respirator. Ensure adequate ventilation and engineering controls.
Mixing Magnetic stirrer.Inefficient mixing in large vessels leads to localized hot spots, concentration gradients, and reduced yield.Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure homogeneity.
Product Isolation Lab glassware filtration.Filtering large quantities of solid can be slow and inefficient, increasing solvent exposure time.Use a Nutsche filter-dryer or a large Buchner funnel. Optimize crystallization conditions to obtain easily filterable crystals.
Safety Standard lab procedures.Cyanide Hazard: Although the cyano group is organic, contact with strong acids or high heat during decomposition can liberate toxic hydrogen cyanide (HCN).[6][7]Strictly avoid strong acidic conditions during workup. Plan for emergency response, including cyanide first-aid kits. All personnel must be trained on cyanide compound safety.[6][8]

Part 3: Large-Scale Batch Synthesis Protocol (500 g Scale)

This protocol is designed for a 10 L jacketed glass reactor. All operations should be conducted by trained personnel with appropriate engineering controls.

G A 1. Reactor Preparation (Inert, 20°C) B 2. Charge EMMN & Ethanol A->B D 4. Controlled Addition (Maintain T < 35°C) B->D C 3. Prepare Carbazate Solution (Separate Vessel) C->D E 5. Heat to Reflux (78-80°C, 4-6h) D->E F 6. Controlled Cooling (To 5°C) E->F G 7. Isolate Product (Filtration) F->G H 8. Wash with Cold EtOH G->H I 9. Vacuum Dry (45°C) H->I J 10. Final Product QC I->J

Sources

Method

Application Note: Electrophilic Substitution Reactions of tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Electronic Topography & Mechanistic Causality tert-Butyl 5-amino-4-cyano-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Electronic Topography & Mechanistic Causality

tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (N-Boc-5-amino-4-cyanopyrazole) is a highly versatile, polyfunctional building block extensively utilized in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines [1]. To successfully manipulate this scaffold, one must understand the causality behind its reactivity topography:

  • The Role of the N1-Boc Protecting Group: Unprotected 5-aminopyrazoles exhibit rapid annular tautomerism (proton migration between N1 and N2), which complicates regiocontrol during electrophilic substitution [2]. The installation of the bulky tert-butoxycarbonyl (Boc) group at N1 locks the tautomeric form. This provides critical steric shielding that prevents unwanted N-alkylation at the ring nitrogens and strictly directs electrophiles to either the C3 carbon or the exocyclic C5 nitrogen.

  • C3 Electrophilic Aromatic Substitution (EAS): In unsubstituted pyrazoles, the C4 position is the most nucleophilic site. However, in this scaffold, C4 is occupied by a strongly electron-withdrawing cyano (-CN) group. Concurrently, the exocyclic C5-amino group acts as a strong resonance donor (analogous to an ortho/para directing group in benzene). This "push-pull" electronic system heavily activates the only remaining unsubstituted ring carbon—the C3 position—making it highly susceptible to EAS by soft electrophiles (e.g., halogens) [3].

  • N5 Chemoselective Substitution: The primary amine at C5 retains significant nucleophilicity despite the adjacent electron-withdrawing cyano group. Hard electrophiles (such as acyl chlorides or sulfonyl chlorides) will preferentially attack this exocyclic nitrogen rather than the C3 carbon, allowing for divergent synthetic pathways.

G SM tert-Butyl 5-amino-4-cyano -1H-pyrazole-1-carboxylate C3_Hal C3-Halogenation (EAS Pathway) SM->C3_Hal NBS/NCS DMF N5_Acyl N5-Acylation (Nucleophilic Pathway) SM->N5_Acyl RCOCl, Base DCM Prod_Hal C3-Halo Derivative C3_Hal->Prod_Hal Prod_Acyl N5-Acyl Derivative N5_Acyl->Prod_Acyl

Divergent electrophilic substitution pathways for N-Boc-5-amino-4-cyanopyrazole.

Protocol A: Regioselective C3-Bromination (EAS)

This protocol describes the chemoselective halogenation of the C3 position using N-Bromosuccinimide (NBS). Dimethylformamide (DMF) is selected as the solvent because it stabilizes the halonium ion intermediate, increasing the effective electrophilicity of NBS without requiring harsh Lewis acids that could cleave the Boc group.

Self-Validating Workflow

Reagents:

  • tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate: 1.00 g (4.80 mmol, 1.0 eq)

  • N-Bromosuccinimide (NBS): 0.89 g (5.04 mmol, 1.05 eq)

  • Anhydrous DMF: 10 mL

Step-by-Step Procedure:

  • Initiation: Dissolve the pyrazole starting material in 10 mL of anhydrous DMF in a 50 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Add NBS portion-wise over 10 minutes. Causality: Portion-wise addition prevents localized heating and suppresses the formation of N,N-dibromo byproducts at the C5 amine.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • In-Process Control (IPC) & Validation: Quench a 10 µL reaction aliquot into 1 mL of Methanol. Analyze via LC-MS. The system is self-validating when the starting material peak ( m/z 209 [M+H]⁺) is <1% and the brominated product peak ( m/z 287/289 [M+H]⁺, 1:1 isotopic ratio) is dominant.

  • Quench & Extraction: Pour the reaction mixture into 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the C3-brominated product.

Mech SM Starting Material (C3-H, C4-CN, C5-NH2) PiComplex π-Complex Formation (Br+ interaction) SM->PiComplex Electrophilic attack by NBS SigmaComplex Wheland Intermediate (σ-Complex at C3) PiComplex->SigmaComplex Resonance stabilization Deprotonation Rearomatization (Loss of C3-H+) SigmaComplex->Deprotonation Base/Solvent mediated Product C3-Brominated Product Deprotonation->Product

Mechanistic sequence of C3 electrophilic aromatic bromination via a Wheland intermediate.

Protocol B: Chemoselective N5-Acylation

To functionalize the exocyclic amine without disturbing the pyrazole core, acylation is performed using an acyl chloride. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge HCl. Stronger bases (like NaH) are avoided to prevent base-catalyzed polymerization of the cyano group or premature Boc deprotection [4].

Self-Validating Workflow

Reagents:

  • tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate: 1.00 g (4.80 mmol, 1.0 eq)

  • Acetyl Chloride: 0.45 g (5.76 mmol, 1.2 eq)

  • DIPEA: 0.93 g (7.20 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM): 15 mL

Step-by-Step Procedure:

  • Initiation: Suspend the starting material in anhydrous DCM under an inert argon atmosphere. Add DIPEA and cool the mixture to 0 °C.

  • Electrophile Addition: Add Acetyl Chloride dropwise via syringe over 15 minutes. Causality: Strict temperature control at 0 °C is required to prevent di-acylation of the primary amine.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the mixture to slowly warm to 25 °C over 2.5 hours.

  • In-Process Control (IPC) & Validation: Analyze a quenched aliquot via LC-MS. Complete conversion is validated by the disappearance of m/z 209 [M+H]⁺ and the emergence of the mono-acylated product at m/z 251 [M+H]⁺.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for various electrophilic substitutions on this scaffold, providing a quick-reference benchmark for process scale-up.

Reaction TypeElectrophileEquivalentsSolventTemp (°C)Time (h)Yield (%)Regioselectivity
C3-Bromination NBS1.05DMF252.088 - 92>99% C3
C3-Chlorination NCS1.10DMF504.078 - 85>99% C3
N5-Acylation Acetyl Chloride1.20DCM0 to 253.085 - 89>95% N5
N5-Sulfonylation Tosyl Chloride1.20Pyridine606.072 - 76>95% N5
N5-Alkylation Benzyl Bromide1.10DMF + K₂CO₃2512.065 - 70~90% N5

References

  • Abdel-Aal, M., et al. "Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives." Archives of Pharmacal Research, 2010.[Link]

  • Claramunt, R. M., et al. "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations." Magnetic Resonance in Chemistry, 2004.[Link]

  • Zarei, M., et al. "Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles." Scientific Reports (PMC), 2024.[Link]

  • Macaulay, M. E., et al. "The Discovery of in Vivo Active Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors by Hybridizing Fragment and HTS Hits." Journal of Medicinal Chemistry, 2021.[Link]

Application

Application Note: Synthesis of Pyrazolo-Fused Kinase Inhibitors Using tert-Butyl 5-Amino-4-cyano-1H-pyrazole-1-carboxylate

Introduction and Mechanistic Rationale The development of small-molecule kinase inhibitors is a central focus in modern targeted oncology and immunology. Among the most privileged scaffolds in medicinal chemistry is the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of small-molecule kinase inhibitors is a central focus in modern targeted oncology and immunology. Among the most privileged scaffolds in medicinal chemistry is the pyrazolo[3,4-d]pyrimidine system, a bioisostere of the purine ring[1]. This structural mimicry allows these compounds to competitively bind the ATP-binding pocket of various protein kinases, including c-Src, Lck, and EGFR, effectively halting aberrant cellular signaling[2].

To construct this bicyclic core efficiently, tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-5) has emerged as a premier synthetic building block[3]. The strategic placement of the 5-amino and 4-cyano groups provides a highly reactive, pre-organized geometry for cyclization[4].

The incorporation of the tert-butyloxycarbonyl (Boc) protecting group at the N1 position is not merely a convenience; it is a critical mechanistic requirement for advanced derivatization:

  • Regiocontrol : Unprotected 5-amino-4-cyanopyrazoles possess multiple nucleophilic sites. Masking the N1 position strictly directs electrophilic attack to the exocyclic 5-amino group, preventing unwanted N-alkylation or N-acylation at the pyrazole core[5].

  • Solubility : The bulky, lipophilic tert-butyl group dramatically enhances solubility in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), facilitating homogeneous reactions[6].

  • Pharmacophore Unmasking : Following the construction of the pyrimidine ring, the Boc group is cleanly cleaved under acidic conditions. This exposes the pyrazole N-H, a critical hydrogen bond donor that interacts directly with the backbone carbonyl of the kinase hinge region (e.g., Met341 in c-Src)[2].

Signaling Pathway Context

Pyrazolo[3,4-d]pyrimidines exert their therapeutic effect by interrupting downstream signaling cascades driven by Receptor Tyrosine Kinases (RTKs) and non-receptor tyrosine kinases like Src.

KinasePathway Ligand Extracellular Signal (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Src Src Family Kinases (Src, Lck) Receptor->Src Phosphorylates Downstream Downstream Signaling (Cell Proliferation & Survival) Src->Downstream Promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Blocks ATP Pocket

Mechanism of action for pyrazolo[3,4-d]pyrimidine inhibitors in the RTK/Src signaling cascade.

Synthetic Workflow

The conversion of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate to a fully functionalized kinase inhibitor is typically achieved via a robust three-step sequence: Imidate formation, Dimroth-type cyclization, and Boc deprotection.

SyntheticWorkflow A tert-Butyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate B Formimidate Intermediate (N=CH-OEt) A->B HC(OEt)3, Ac2O Reflux, 4h C 1-Boc-4-(arylamino)pyrazolo [3,4-d]pyrimidine B->C Ar-NH2, EtOH Reflux, 8h D 4-(arylamino)-1H-pyrazolo [3,4-d]pyrimidine (Active Inhibitor) C->D TFA, DCM rt, 2h

Synthetic workflow from Boc-protected pyrazole to the active pyrazolo[3,4-d]pyrimidine inhibitor.

Experimental Protocols

Protocol A: Synthesis of Formimidate Intermediate

Objective : Convert the primary 5-amino group to a reactive formimidate while leaving the cyano group intact.

  • Reaction Setup : In an oven-dried 100 mL round-bottom flask, suspend tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (10.0 mmol, 1.0 eq) in triethyl orthoformate (100.0 mmol, 10.0 eq). Add acetic anhydride (50.0 mmol, 5.0 eq).

  • Causality of Reagents : Triethyl orthoformate acts as both the electrophile and the solvent. Acetic anhydride is strictly required to act as a chemical scavenger; it reacts with the ethanol byproduct to form ethyl acetate and acetic acid, thereby driving the equilibrium forward to completion.

  • Execution : Equip the flask with a reflux condenser and heat the mixture to 130 °C under an inert nitrogen atmosphere for 4 hours.

  • Self-Validation : Monitor the reaction via TLC (Hexane:EtOAc 2:1). The highly polar starting material ( Rf​≈0.2 ) will be completely consumed, replaced by a less polar UV-active spot ( Rf​≈0.6 ).

  • Workup : Concentrate the mixture under reduced pressure to remove excess orthoformate and byproducts. The resulting crude oil is typically used directly in the next step without further purification to avoid hydrolysis back to the amine.

Protocol B: Cyclization to 1-Boc-4-(arylamino)pyrazolo[3,4-d]pyrimidine

Objective : Construct the pyrimidine ring via nucleophilic addition and intramolecular cyclization.

  • Reaction Setup : Dissolve the crude formimidate intermediate (approx. 10.0 mmol) in absolute ethanol (50 mL). Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) (12.0 mmol, 1.2 eq).

  • Causality of Reagents : The primary amine of the aniline attacks the electrophilic imidate carbon, displacing ethanol to form an amidine intermediate. Under thermal conditions, the amidine nitrogen attacks the adjacent electrophilic cyano group in a Dimroth-type rearrangement, yielding the thermodynamically stable bicyclic pyrimidine ring.

  • Execution : Reflux the mixture at 80 °C for 8 hours.

  • Self-Validation : Upon cooling the reaction mixture to 0 °C in an ice bath, the cyclized product will typically precipitate out of the solution due to its lower solubility in cold ethanol compared to the starting materials.

  • Workup : Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 10 mL), and dry under high vacuum. LC-MS should confirm the mass of the Boc-protected cyclized product ( [M+H]+ ).

Protocol C: Boc Deprotection to Yield the Active Inhibitor

Objective : Remove the N1-Boc group to expose the critical pyrazole N-H pharmacophore.

  • Reaction Setup : Dissolve the 1-Boc-4-(arylamino)pyrazolo[3,4-d]pyrimidine (5.0 mmol) in anhydrous DCM (20 mL). Cool the flask to 0 °C.

  • Execution : Add Trifluoroacetic acid (TFA) (5 mL) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Causality & Self-Validation : The acidic environment protonates the carbamate, leading to the cleavage of the tert-butyl group. This process releases isobutylene and carbon dioxide gas. The visible effervescence in the reaction flask serves as a real-time, self-validating indicator of the reaction progress. Cessation of gas evolution indicates completion.

  • Workup : Evaporate the volatiles under reduced pressure. Resuspend the residue in EtOAc (50 mL) and carefully neutralize with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Extract, dry the organic layer over Na2​SO4​ , and purify via flash column chromatography (DCM:MeOH 95:5) to yield the final active kinase inhibitor.

Quantitative Data Summary

The following table summarizes the analytical and biological data for a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized using the above protocols. The exposed pyrazole N-H and the C4-arylamino substitution pattern dictate the kinase binding affinity.

CompoundAr-Group (C4-Substitution)Yield (%)*Purity (HPLC, %)c-Src IC 50​ (nM)Lck IC 50​ (nM)
3a Phenyl78>98.54562
3b 3-Chloro-4-fluorophenyl82>99.01218
3c 4-Phenoxyphenyl75>98.058

*Yield represents the overall yield over the 3-step sequence starting from tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate.

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. 4

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. National Institutes of Health (NIH) / PubMed Central. 1

  • Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate. 2

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. 5

  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. 6

  • WO2022258007A1 - Salts, crystal forms of pyrazole-containing polycyclic derivatives, and preparation methods and applications thereof. Google Patents. 3

Sources

Method

Application Note: Microwave-Assisted Synthesis of Fused Pyrazolo-Pyrimidine Scaffolds using tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Content Focus: Mechanistic rationale, reaction optimization, and standardized protocols for microwave-assisted heterocyclic cyclizati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Content Focus: Mechanistic rationale, reaction optimization, and standardized protocols for microwave-assisted heterocyclic cyclization.

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are privileged pharmacophores widely utilized in the design of kinase inhibitors, antitumor agents, and adenosine receptor antagonists[1]. Traditionally, the synthesis of these fused bicyclic systems from 5-aminopyrazole precursors requires harsh conditions, such as prolonged refluxing (12–24 hours) in high-boiling solvents, which often leads to thermal degradation, poor yields, and complex purification profiles[2].

To overcome these limitations, the use of (CAS: 1232792-00-5)[3] combined with focused microwave irradiation provides a highly efficient, regioselective, and rapid synthetic pathway[4][5].

The Causality Behind the Chemistry (E-E-A-T Insights)
  • Regiocontrol via Boc Protection: The tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose. Sterically and electronically, it shields the pyrazole ring, preventing unwanted N-alkylation or N-acylation during the initial introduction of electrophiles[4][6]. This directs the nucleophilic attack exclusively to the exocyclic 5-amino group.

  • Microwave Dielectric Heating: The intramolecular cyclization involving the 4-cyano group has a high activation energy barrier. Microwave irradiation rapidly superheats polar solvents (e.g., DMF or ethanol), directly transferring energy to the reacting molecules via dipole rotation and ionic conduction[5]. This localized heating overcomes the activation barrier in minutes rather than hours, driving the condensation and subsequent cyclization while minimizing side-product formation[2].

Reaction Logic & Pathway Visualization

The transformation follows a logical sequence: electrophilic attack by the 5-amino group, intramolecular ring closure via the 4-cyano carbon, and subsequent (or in situ) deprotection of the Boc group to yield the fully aromatized fused heterocycle.

ReactionLogic N1 Starting Material tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate N2 Nucleophilic Attack 5-NH2 attacks electrophilic carbon (e.g., formamidine) N1->N2 Microwave Heating (140°C) Polar Solvent (DMF) N3 Intramolecular Cyclization Intermediate nitrogen attacks 4-CN carbon N2->N3 Ring Closure Rapid Kinetics N4 Deprotection Thermal or Acidic Boc Cleavage N3->N4 -Isobutylene -CO2 N5 Final Product Substituted Pyrazolo[3,4-d]pyrimidine N4->N5 Aromatization

Caption: Mechanistic pathway for the microwave-assisted cyclization of Boc-protected 5-amino-4-cyanopyrazoles.

Experimental Workflow

Workflow A 1. Reagent Assembly (Boc-Pyrazole + Electrophile) B 2. Microwave Irradiation (140°C, 15-20 min) A->B Load MW Vial C 3. Acidic Quench (TFA for complete deprotection) B->C Cool to RT D 4. Workup & Isolation (Precipitation & Filtration) C->D Ice-Water Addition

Caption: Step-by-step experimental workflow for microwave-assisted pyrazolo-pyrimidine synthesis.

Standardized Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold

This self-validating protocol utilizes formamidine acetate to construct the pyrimidine ring. The parameters are optimized for a standard monomode microwave reactor (e.g., Anton Paar Monowave or CEM Discover).

Materials & Reagents
  • tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-5)[3][7]

  • Formamidine acetate (or specific aryl/alkyl amidines)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Ice-cold distilled water

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Accurately weigh 1.0 mmol (208.2 mg) of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate into a 10 mL microwave-safe glass vial.

  • Add 1.5 mmol (156.2 mg) of formamidine acetate. Causality: A slight excess of the electrophile ensures complete conversion of the sterically hindered 5-amino group.

  • Suspend the mixture in 3.0 mL of anhydrous DMF. Add a magnetic stir bar.

  • Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Target Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Max Power: 150 W

    • Cooling: On (Dynamic cooling via compressed air post-reaction)

  • Self-Validation Check: Monitor the pressure curve. A stable pressure (~2-4 bar) indicates a controlled reaction. Sudden spikes may indicate solvent degradation or rapid decarboxylation (Boc cleavage).

Step 3: Deprotection and Workup

  • Once the vial has cooled to <40 °C, carefully uncap it in a fume hood.

  • Mechanistic Note: Microwave heating at 140 °C often causes partial thermal cleavage of the Boc group[4]. To ensure uniform and complete deprotection, add 1.0 mL of TFA directly to the reaction mixture.

  • Stir at room temperature for 1 hour.

  • Quench the reaction by slowly pouring the mixture into 15 mL of vigorously stirred, ice-cold water. The target pyrazolo[3,4-d]pyrimidine will precipitate as a solid.

Step 4: Isolation and Validation

  • Collect the precipitate via vacuum filtration and wash with cold water (2 × 5 mL) followed by cold diethyl ether (5 mL).

  • Dry the solid under a high vacuum.

  • Validation: Analyze the crude product via LC-MS to confirm the target mass and via 1 H-NMR (DMSO- d6​ ) to verify the disappearance of the tert-butyl singlet (~1.6 ppm) and the presence of the new pyrimidine aromatic proton (~8.0-8.5 ppm).

Data Presentation: Method Comparison

The table below summarizes the quantitative advantages of utilizing microwave irradiation over conventional oil-bath heating for this specific transformation[5].

ParameterConventional HeatingMicrowave IrradiationAdvantage / Causality
Heating Source Convective (Oil Bath)Dielectric (2.45 GHz)MW provides instantaneous, volumetric heating.
Temperature 100 °C (Solvent Reflux)140 °C (Pressurized Vial)Pressurization allows heating above the solvent's boiling point.
Reaction Time 12 – 24 hours15 – 20 minutesHigh thermal energy rapidly overcomes the cyclization activation barrier.
Average Yield 45% – 60%82% – 95%Shorter reaction times prevent thermal degradation of the starting materials.
Impurity Profile High (Tarry byproducts)Low (Clean conversion)Rapid kinetics outpace the formation of thermodynamic side-products.

References

  • Google Patents. "WO2022258007A1 - Salts, crystal forms of pyrazole polycyclic derivatives, and preparation methods and applications thereof". WIPO (PCT). URL:[4][6]

  • Baxendale Group, Durham University. "Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines". Organic & Biomolecular Chemistry, 2007. URL:[Link]

  • ResearchGate. "Substituted Pyrazolo[3,4-d]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation". European Journal of Medicinal Chemistry. URL:[Link][5]

  • National Institutes of Health (PMC). "Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives". Eur J Med Chem. URL:[Link][1]

  • National Institutes of Health (PMC). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines". Arabian Journal of Chemistry. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction outcomes, and troubleshoot common experimental hurdles. The pyrazole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is critical for the development of novel therapeutics. This guide provides in-depth, field-proven insights to ensure the successful and efficient production of this valuable heterocyclic building block.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I optimize the outcome?

Low yield is a frequent challenge stemming from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • tert-Butyl Carbazate (N-Boc-hydrazine): This reagent can degrade over time. Ensure you are using a high-purity grade. It is a versatile reagent valued for introducing the Boc protecting group and as a precursor for N-Boc-hydrazones. If degradation is suspected, consider synthesizing it fresh from di-tert-butyl dicarbonate and hydrazine hydrate. The stoichiometry is critical; typically, a 1:1 to 1:1.2 molar ratio of the hydrazine to the dicarbonyl equivalent is employed to drive the reaction to completion.

    • Malononitrile Dimer or Precursor: The synthesis commonly involves the reaction of tert-butyl carbazate with a malononitrile-derived three-carbon synthon, such as ethoxymethylenemalononitrile (EMMN) or a related enaminonitrile. Ensure the C3 synthon is pure and free from polymers or decomposition products.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Ethanol is a common and effective solvent for this type of condensation reaction. However, other protic solvents like methanol or aprotic solvents like DMF or DMSO can be explored, especially if solubility issues arise.

    • Temperature and Reaction Time: Many pyrazole syntheses require heating to proceed at an appreciable rate. Refluxing in ethanol is a good starting point. Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). Insufficient reaction time is a common cause of low conversion. Conversely, prolonged heating can lead to byproduct formation or decomposition of the Boc-group.

    • Catalysis: The reaction can be sensitive to pH. While some variations proceed without a catalyst, the use of a catalytic amount of a weak base like triethylamine or an inorganic base like sodium hydroxide can significantly improve the rate and yield. In some cases, an acid catalyst is used in what is known as the Knorr pyrazole synthesis.

Optimization Strategy Summary:

ParameterStandard ConditionOptimization SuggestionRationale
Solvent EthanolTry Methanol, DMF, or a water mixture.To improve reagent solubility and modify reaction kinetics.
Temperature Room Temp to RefluxIncrease temperature incrementally (e.g., 50°C, 80°C).To overcome the activation energy barrier for cyclization.
Catalyst NoneAdd catalytic triethylamine (Et3N) or NaOH.To facilitate nucleophilic attack and intramolecular condensation.
Time 2-6 hoursMonitor by TLC every hour; extend up to 24 hours if necessary.To ensure the reaction has proceeded to completion.
Stoichiometry 1:1 (Hydrazine:C3)Increase hydrazine equivalent to 1.2.To shift the equilibrium towards the product.

Troubleshooting Workflow for Low Yield:

Reaction_Mechanism Reactants tert-Butyl Carbazate + C3 Synthon (e.g., EMMN) Intermediate Michael Addition Intermediate Reactants->Intermediate Nucleophilic Attack Cyclized Cyclized Intermediate (Pyrazoline derivative) Intermediate->Cyclized Intramolecular Cyclization Product Final Product (tert-Butyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate) Cyclized->Product Elimination (e.g., -EtOH)

Optimization

Preventing premature Boc cleavage in tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate reactions

Introduction Welcome to the Advanced Synthesis Support Center. This guide addresses a notoriously challenging heterocyclic building block: tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Synthesis Support Center. This guide addresses a notoriously challenging heterocyclic building block: tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate . While the tert-butoxycarbonyl (Boc) group is traditionally viewed as a robust, acid-labile protecting group for amines, its behavior on electron-deficient pyrazoles deviates significantly from standard carbamates.

Here, we provide mechanistic insights, troubleshooting FAQs, and validated protocols to help researchers and drug development professionals prevent premature Boc cleavage during complex synthetic workflows.

Part 1: Mechanistic Insights & FAQs

Q1: Why does the Boc group fall off my 5-amino-4-cyano-pyrazole even when no acid is present? A: The fundamental issue lies in the electronic properties of the pyrazole ring. In standard aliphatic amines, the Boc group is cleaved by strong acids that protonate the carbamate. However, in N-Boc pyrazoles, the pyrazole anion itself acts as a highly stable leaving group. The presence of the strongly electron-withdrawing 4-cyano group pulls electron density away from the ring, further stabilizing the resulting pyrazolate anion. Consequently, the Boc carbonyl becomes highly susceptible to nucleophilic acyl substitution . Primary amines, secondary amines, hydroxides, and even hydrides (like NaBH₄) can attack the Boc carbonyl, expelling the pyrazolate anion and resulting in premature deprotection.

Q2: I am trying to perform an amide coupling at the 5-amino position. How do I prevent the amine base from cleaving the Boc group? A: You must rely on steric hindrance. Unhindered bases or nucleophilic bases (like DMAP or excess primary amines) will rapidly attack the labile Boc group. Replace them with sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) [1]. Furthermore, you must pre-activate your carboxylic acid before adding the pyrazole to minimize the time the pyrazole spends in the presence of unreacted nucleophiles.

Q3: Can I use protic solvents like methanol or ethanol to improve solubility? A: It is highly discouraged. Protic solvents can participate in solvolysis, especially when heated or in the presence of mild bases, which is why Boc groups are often inadvertently removed under basic cross-coupling or coupling conditions[2]. The nucleophilicity of the solvent is sufficient to cleave the activated N-Boc group. Always use strictly anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)[3].

Part 2: Quantitative Stability Data

To guide your reagent selection, the following table summarizes the comparative stability of electron-deficient N-Boc pyrazoles under various common reaction conditions.

Reagent / BaseSolventTemperatureTimeMechanism of Cleavage% Boc Cleavage (Approx.)
20% Piperidine DMF25 °C1 hNucleophilic Acyl Substitution> 95%
NaBH₄ (1.5 eq) EtOH25 °C2 hHydride Attack at Carbonyl~ 85%
1M NaOH THF/MeOH25 °C1 hSaponification100%
Triethylamine (3 eq) DCM40 °C12 hBase-catalyzed Solvolysis~ 40%
DIPEA (3 eq) DCM25 °C24 hN/A (Sterically Hindered)< 2%
HATU + DIPEA DMF0 °C to 25 °C4 hN/A (Controlled Coupling)< 5%

(Data synthesized from comparative reactivity studies of N-Boc azoles and internal validation metrics,[2])

Part 3: Troubleshooting Workflow & Logic

The following decision tree illustrates the logical pathways for diagnosing and preventing premature Boc cleavage in your reactions.

G Start Reaction with tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate Q1 Is a strong nucleophile (e.g., 1°/2° amine, OH⁻) present? Start->Q1 Mech1 Premature Cleavage: Nucleophilic attack at Boc carbonyl (Pyrazole acts as leaving group) Q1->Mech1 Yes Q2 Is the reaction heated (> 50 °C)? Q1->Q2 No Fix1 Mitigation: Use hindered bases (DIPEA, Collidine) Avoid protic/nucleophilic solvents Mech1->Fix1 Fix1->Q2 Mech2 Premature Cleavage: Thermal solvolysis / Autocatalytic loss Q2->Mech2 Yes Q3 Are strong acids present (TFA, HCl, Lewis acids)? Q2->Q3 No Fix2 Mitigation: Maintain temp ≤ 25 °C Use strictly aprotic solvents (DCM, THF) Mech2->Fix2 Fix2->Q3 Mech3 Premature Cleavage: Standard acid-mediated deprotection Q3->Mech3 Yes Success Boc Group Intact Successful Transformation Q3->Success No Fix3 Mitigation: Neutralize/Buffer reagents Use neutral coupling agents (e.g., HATU) Mech3->Fix3 Fix3->Success

Diagnostic workflow for identifying and mitigating premature Boc cleavage.

Part 4: Validated Experimental Protocol

Optimized Amide Coupling at the 5-Amino Position

To successfully acylate the sterically hindered and electronically deactivated 5-amino group without losing the N1-Boc group, use the following self-validating protocol. This method relies on the pre-activation of the electrophile and strict temperature control[3].

Reagents:

  • tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • HATU (1.3 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DCM.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at 0 °C to ensure complete formation of the active ester.

    • Causality: Pre-activation ensures that when the pyrazole is introduced, it reacts immediately with the highly electrophilic active ester rather than sitting in a basic mixture, which minimizes off-target nucleophilic attack on the Boc group.

  • Substrate Addition: Dissolve tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated acid mixture at 0 °C.

  • Controlled Warming: Allow the reaction to slowly warm to room temperature (20-25 °C). Do not apply external heat. Monitor the reaction via LC-MS every 2 hours.

    • Causality: The 5-amino group is severely deactivated by the adjacent electron-withdrawing 4-cyano group, drastically reducing its nucleophilicity. This necessitates highly active electrophiles and longer reaction times (typically 12-18 hours). Applying heat to overcome this kinetic barrier would exponentially increase the rate of thermal and nucleophilic Boc cleavage. Strict temperature control (≤ 25 °C) is the only way to achieve chemoselectivity.

  • Quenching & Workup (Self-Validation): Once complete, quench the reaction with cold saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with cold 0.1 M citric acid.

    • Causality: The mild citric acid wash removes excess DIPEA without providing a strong enough acidic environment (like 1M HCl would) to trigger standard acid-mediated Boc deprotection.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .

References

  • A Comparative Guide to the Reactivity of N-Boc-Imidazole and N-Boc-Pyrazole Source: Benchchem URL
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst Source: ResearchGate URL
  • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET)
  • Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Synthesis and Handling of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Welcome to the technical support guide for tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and handling of this moisture-sensitive compound.

Introduction

Tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen makes the compound susceptible to hydrolysis in the presence of moisture, particularly under acidic or basic conditions. This sensitivity can lead to deprotection, resulting in the formation of 5-amino-4-cyano-1H-pyrazole and other impurities, which can complicate subsequent synthetic steps and impact final product yield and purity.

This guide provides practical, experience-based advice to help you navigate the challenges associated with the moisture sensitivity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate sensitive to moisture?

A1: The moisture sensitivity stems from the tert-butoxycarbonyl (Boc) protecting group attached to the pyrazole ring. The Boc group is an acid-labile protecting group.[1] In the presence of water, especially with trace amounts of acid or base, the carbamate can undergo hydrolysis. This reaction cleaves the Boc group, releasing isobutylene and carbon dioxide, and generating the unprotected pyrazole core.

Q2: What are the visible signs of degradation due to moisture?

A2: Degradation may not always be visually apparent, especially in the early stages. However, signs of significant moisture exposure can include:

  • Change in physical appearance: The compound, typically a solid, may become clumpy, sticky, or even oily.[2]

  • Discoloration: A change from a white or off-white powder to a yellowish or brownish hue can indicate impurity formation.

  • Inconsistent analytical data: You may observe unexpected peaks in NMR spectra, additional spots on TLC plates, or changes in melting point.

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a desiccator or a dry box is highly recommended. Some suppliers suggest refrigeration (2-8°C) in a dark, dry place.[3] Always consult the supplier's specific storage recommendations.

Q4: Can I use standard laboratory glassware for my reaction?

A4: Yes, but all glassware must be scrupulously dried before use. A thin film of adsorbed moisture is present on laboratory glassware under ambient conditions.[4][5] It is essential to oven-dry all glassware (flasks, condensers, dropping funnels, etc.) at a minimum of 125°C overnight or 140°C for at least four hours and allow it to cool in a desiccator or under a stream of inert gas.[4][5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, with a focus on problems arising from moisture sensitivity.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Synthesis Hydrolysis of the Boc group: Presence of water in solvents, reagents, or from atmospheric moisture.- Ensure all solvents are anhydrous. Consider using freshly distilled solvents or commercially available anhydrous solvents.[6] - Dry all glassware thoroughly before use.[4][5] - Conduct the reaction under an inert atmosphere (nitrogen or argon).[7]
Formation of Impurities (Visible on TLC/NMR) Partial deprotection: Insufficiently dried starting materials or reaction setup.- Check the purity of starting materials. If they are hygroscopic, dry them under vacuum before use.[8] - Use a reliable drying agent for the workup procedure.[9] - Minimize the time the reaction is exposed to the atmosphere.
Inconsistent Reaction Times Catalytic effect of moisture: Trace water can alter the reaction kinetics.- Standardize the drying procedure for all components of the reaction. - Use a consistent quality of anhydrous solvents for each run.
Product is Clumpy or Oily After Isolation Hygroscopic nature of the product: The product has absorbed atmospheric moisture during or after isolation.- Work quickly during filtration and transfer of the solid product.[2] - Dry the final product under high vacuum. - Store the isolated product in a desiccator over a suitable drying agent (e.g., P₂O₅, Drierite®).[10]
Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impurities Observed CheckMoisture Suspect Moisture Contamination Start->CheckMoisture CheckSolvents Are solvents anhydrous? CheckMoisture->CheckSolvents DrySolvents Dry/Distill Solvents or Use New Anhydrous Grade CheckSolvents->DrySolvents No CheckGlassware Was glassware oven-dried? CheckSolvents->CheckGlassware Yes DrySolvents->CheckGlassware DryGlassware Oven-dry glassware and cool under inert gas CheckGlassware->DryGlassware No CheckAtmosphere Was reaction run under inert atmosphere? CheckGlassware->CheckAtmosphere Yes DryGlassware->CheckAtmosphere UseInertAtmosphere Implement N2 or Ar blanket CheckAtmosphere->UseInertAtmosphere No ReRun Re-run Experiment with Dry Conditions CheckAtmosphere->ReRun Yes UseInertAtmosphere->ReRun Success Problem Resolved ReRun->Success

Caption: Troubleshooting Decision Tree for Moisture-Related Issues.

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

Maintaining an inert atmosphere is crucial for preventing moisture from entering the reaction vessel.[7]

Materials:

  • Oven-dried round-bottom flask with a stir bar

  • Rubber septa

  • Nitrogen or argon gas source with a regulator

  • Needles and tubing

  • Balloon

Procedure:

  • Assembly: Quickly assemble the hot, oven-dried glassware. Place a rubber septum over the main opening of the flask.

  • Flushing: Insert a needle connected to the inert gas line through the septum. Insert a second "exit" needle to allow the displaced air to escape.

  • Purge: Gently flush the flask with the inert gas for 5-10 minutes.[11] You can attach a balloon to the gas inlet needle to maintain a positive pressure of inert gas.

  • Reagent Addition: Liquid reagents can be added via a syringe through the septum. Solid reagents should be added quickly by briefly removing the septum under a positive flow of inert gas.

Visual Guide to Inert Atmosphere Setup

InertAtmosphereSetup cluster_flask GasSource Inert Gas Cylinder (N2 or Ar) Tubing1 Tubing GasSource->Tubing1 NeedleIn Inlet Needle Tubing1->NeedleIn Flask Reaction Flask (Oven-Dried) NeedleIn->Flask NeedleOut Outlet Needle Flask->NeedleOut Septum Rubber Septum Bubbler Oil Bubbler NeedleOut->Bubbler

Caption: Diagram of a standard inert atmosphere reaction setup.

Protocol 2: Use of Drying Agents in Workup

After quenching the reaction, the organic layer will be saturated with water and must be dried before solvent removal.

Common Drying Agents:

Drying AgentCapacitySpeedAcidity/BasicityComments
Anhydrous Magnesium Sulfate (MgSO₄) HighFastNeutralFine powder, good for general use.[9][12]
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowNeutralGranular, less efficient than MgSO₄ but economical.[12]
Calcium Chloride (CaCl₂) HighFastAcidicCan form complexes with amines and alcohols. Not recommended for this compound.[12]
Molecular Sieves (3Å or 4Å) HighModerateNeutralExcellent for achieving very low water content in solvents.[13]

Procedure:

  • Separation: After extraction, separate the organic layer. A wash with brine (saturated aqueous NaCl) can help remove the bulk of dissolved water.[12]

  • Addition of Drying Agent: Add a suitable drying agent, such as anhydrous magnesium sulfate, to the organic solution. Start with a small amount and swirl the flask.

  • Observation: Initially, the drying agent will clump together as it absorbs water.[9] Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that all the water has been absorbed.

  • Filtration: Decant or filter the dried solution to remove the drying agent before proceeding to solvent evaporation.

Conclusion

The successful synthesis and handling of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate heavily rely on the stringent exclusion of moisture. By implementing the techniques and troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes, ensuring higher yields and purity. Meticulous attention to detail, from the preparation of glassware to the storage of the final product, is paramount for achieving consistent and reliable results.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere, with no O2 [Video]. YouTube. [Link]

  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • University of York. (2022, September 9). Innovative graduate training to handle air-sensitive reagents. Retrieved from [Link]

  • ISSR. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]

  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. [Link]

  • ISSR. (n.d.). Drying agent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2689–2695. [Link]

  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • Mitsubishi Chemical. (2025, September 30). Handling technique for highly hygroscopic sample | Karl Fischer Reagent Aquamicron [Video]. YouTube. [Link]

  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • R Discovery. (2006, October 28). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Chemistry. Retrieved from [Link]

  • MDPI. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Retrieved from [Link]

  • ACS Publications. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]

  • Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates 14a–c, their pyrazolo[1,5-a]pyrimidin-5-yl regioisomers 14'a,c,d, and the free amines 15a,b. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 5-amino-1H-pyrazole-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, September 12). tert-butyl 5-amino-3-isopropoxy-1H-pyrazole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate Derivatization

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized heterocyclic building blocks like tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized heterocyclic building blocks like tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-5) presents unique synthetic challenges. This scaffold is critical for the assembly of pyrazolo[3,4-d]pyrimidines and other bioactive kinase inhibitors. However, its polyfunctional nature—comprising an electrophilic nitrile, a deactivated 5-amino group, and a labile N1-Boc protecting group—makes regioselective derivatization prone to byproduct formation.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and validate your derivatization workflows.

Part 1: Mechanistic Troubleshooting Guide

When derivatizing the 5-amino group (e.g., via acylation or alkylation), chemists frequently encounter four major byproduct pathways. Understanding the thermodynamic and kinetic drivers behind these side reactions is essential for minimizing them.

Issue 1: Base-Catalyzed Boc Migration (N1 to 5-Amino)
  • Symptom: LC-MS shows the correct product mass, but NMR indicates the Boc group has shifted from the pyrazole N1 position to the exocyclic 5-amino nitrogen.

  • Causality: The N1-Boc group is highly susceptible to nucleophilic attack. When strong bases (e.g., NaH, KOtBu) are used to deprotonate the 5-amino group, the resulting localized pyrazolate anion can attack the adjacent N1-Boc carbonyl. This intramolecular or intermolecular transfer is thermodynamically driven, yielding the more stable N-Boc-amino derivative .

  • Solution: Avoid strong, hard bases. Utilize milder, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or pyridine. If strong bases are strictly required for a sluggish alkylation, ensure the electrophile is pre-mixed or the reaction is held at cryogenic temperatures (-78 °C) to trap the anion kinetically before migration occurs.

Issue 2: Di-acylation (Over-reaction) of the 5-Amino Group
  • Symptom: Mass spectrometry indicates a +2 acyl mass shift, corresponding to imide formation.

  • Causality: The 4-cyano group exerts a strong electron-withdrawing effect (-M, -I) on the pyrazole ring, significantly reducing the nucleophilicity of the 5-amino group. To force the reaction, chemists often deploy excess highly reactive acyl chlorides and 4-dimethylaminopyridine (DMAP). Under these aggressive conditions, the mono-acylated product remains sufficiently nucleophilic to undergo a second acylation, forming a stable di-acylated imide .

  • Solution: Strictly limit the acylating agent to 1.05 equivalents. Perform the reaction at 0 °C to room temperature. Omit DMAP entirely; rely on pyridine as both the solvent and the base to temper the electrophilicity of the acylating agent.

Issue 3: Premature N1-Boc Deprotection
  • Symptom: Unintended loss of the Boc group (-100 Da) during the reaction or subsequent workup.

  • Causality: The N1-Boc group on electron-deficient pyrazoles is unusually labile. It can be cleaved by trace acidic impurities (e.g., unneutralized HCl generated from acid chlorides) or by extended heating in polar solvents during downstream cross-coupling reactions .

  • Solution: Ensure all acid chloride reagents are freshly distilled or free of residual HCl. Buffer the reaction with a slight excess of a tertiary amine. For downstream Suzuki couplings, avoid standard aqueous base conditions; use anhydrous K₃PO₄ in 1,4-dioxane.

Issue 4: Nitrile Hydrolysis to Carboxamide
  • Symptom: Conversion of the 4-cyano group to a 4-carboxamide (-CN → -CONH₂).

  • Causality: The electrophilic nitrile carbon is susceptible to hydration under both basic and acidic aqueous workup conditions, especially if the reaction mixture is warm.

  • Solution: Quench reactions with cold, neutral aqueous buffers (e.g., saturated NH₄Cl). Avoid strongly basic aqueous washes (like 1M NaOH) during the extraction phase.

Part 2: Quantitative Data & Reaction Pathway Visualization

To illustrate the delicate balance of reaction conditions, the following table summarizes how base selection and stoichiometry directly dictate the product distribution during the acylation of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate.

Table 1: Influence of Reaction Conditions on Acylation Product Distribution

Reagent StoichiometryBase / CatalystTemp (°C)Desired Mono-acyl (%)Di-acyl Byproduct (%)Boc-Migrated (%)
1.05 eq RCOClPyridine (3.0 eq)0 to 25> 90% < 5%Not detected
2.50 eq RCOClTEA (3.0 eq) / DMAP60< 10%> 85% Not detected
1.10 eq RCOClNaH (1.2 eq)0 to 25< 20%< 5%> 70%
1.05 eq RCOClDIPEA (2.0 eq)8040%10%40%

(Note: Yields are representative averages based on LC-MS UV integration at 254 nm).

G Start tert-Butyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate MonoAcyl Desired: Mono-acylated 5-NH-Ac Product Start->MonoAcyl 1.05 eq RCOCl, Pyridine 0°C to RT DiAcyl Byproduct: Di-acylated 5-N(Ac)2 Product Start->DiAcyl Excess RCOCl, DMAP Heat BocMig Byproduct: Boc Migration (N1 to 5-NH-Boc) Start->BocMig Strong Base (NaH) or Prolonged Heat Deprot Byproduct: Premature Boc Deprotection Start->Deprot Acidic Impurities or Aqueous Workup MonoAcyl->DiAcyl Excess Acylating Agent

Reaction pathways of 5-amino-4-cyanopyrazole derivatization.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria at the end of each stage are met.

Protocol A: Regioselective Mono-Acylation of the 5-Amino Group

Objective: Achieve >90% mono-acylation while suppressing Boc migration and di-acylation.

  • Preparation: Flame-dry a round-bottom flask. Dissolve tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (2.0 equiv, 20 mmol). Avoid TEA or DIPEA if the acyl chloride is highly reactive, as they can generate localized heat spikes.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C under an inert argon atmosphere.

  • Electrophile Addition: Dilute the chosen acyl chloride (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 20 minutes using a syringe pump. Causality: Dropwise addition prevents transient local excesses of the electrophile, entirely mitigating di-acylation.

  • Reaction Progression: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.

  • Workup: Quench the reaction by adding 20 mL of cold, saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. You must observe the[M+H]⁺ peak corresponding to the mono-acylated mass. The di-acylated mass [M+H+Ac]⁺ must be <5% by UV integration. In ¹H NMR, the presence of a single broad D₂O-exchangeable singlet (~10.5 ppm) confirms the presence of the remaining N-H proton, validating mono-acylation.

Protocol B: Controlled N1-Boc Deprotection

Objective: Quantitatively remove the N1-Boc group without hydrolyzing the 4-cyano group.

  • Preparation: Dissolve the mono-acylated intermediate (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL) and cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 5 mL) to create a 4:1 DCM:TFA volumetric ratio.

  • Cleavage: Stir the mixture for 2 hours while allowing it to warm to room temperature. Causality: The electron-withdrawing cyano and acyl groups destabilize the pyrazole ring, making the N1-Boc highly labile; extended reaction times or neat TFA are unnecessary and risk nitrile hydration.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the TFA. Redissolve the resulting oil in ethyl acetate (30 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer pH stabilizes at ~8. Dry the organic layer and concentrate.

  • Validation Checkpoint: Run a ¹H NMR (CDCl₃ or DMSO-d₆). The complete disappearance of the intense 9-proton singlet at ~1.6 ppm (the tert-butyl group) validates quantitative deprotection .

Part 4: Frequently Asked Questions (FAQs)

Q: Why do I see Boc migration even when using relatively weak bases like K₂CO₃? A: In polar aprotic solvents (like DMF or DMSO), the basicity and nucleophilicity of carbonate are significantly enhanced due to the lack of solvation of the anion. At elevated temperatures, this is sufficient to deprotonate the 5-amino group, triggering the N1-to-N5 Boc migration. To fix this, switch to a less polar solvent (e.g., THF) or lower the reaction temperature.

Q: Can I perform a Suzuki-Miyaura coupling on a halogenated derivative of this scaffold without losing the Boc group? A: Yes, but it requires strictly anhydrous conditions. Standard Suzuki protocols (e.g., aqueous Na₂CO₃ at 100 °C) will rapidly hydrolyze the N1-Boc group. Instead, use anhydrous K₃PO₄ in 1,4-dioxane, or employ a Boc-protected pyrazole boronate ester to circumvent premature cleavage .

Q: How can I selectively functionalize the 4-cyano group while leaving the 5-amino and N1-Boc intact? A: The 4-cyano group can be selectively reduced to a primary amine using catalytic hydrogenation (e.g., Raney Ni or Pd/C with H₂) in the presence of Boc₂O. This immediately traps the newly formed primary amine as a Boc-carbamate, preventing it from intramolecularly cyclizing with the adjacent 5-amino group.

References

  • Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. URL:[Link]

  • Kryštof, V., et al. "Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling." Molecules, 2018. URL:[Link]

  • Smith, A. B., et al. "Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders." ACS Chemical Neuroscience, 2024. URL:[Link]

Reference Data & Comparative Studies

Validation

Validation of HPLC-UV methods for tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate quantification

Analytical Method Comparison and HPLC-UV Validation Guide for tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate Introduction & Chemical Context The compound (CAS: 1232792-00-5) is a highly functionalized heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Comparison and HPLC-UV Validation Guide for tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Introduction & Chemical Context

The compound (CAS: 1232792-00-5) is a highly functionalized heterocyclic building block[1]. Featuring adjacent amino and cyano groups, it serves as a critical intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines—a privileged scaffold frequently utilized in the development of modern kinase inhibitors and agrochemicals.

Ensuring the chemical purity of this intermediate is paramount; undetected impurities can propagate through multi-step syntheses, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API). This guide provides an objective comparison of analytical modalities for quantifying this compound and details a self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol, strictly grounded in the[2].

Objective Comparison of Analytical Modalities

When establishing an Analytical Target Profile (ATP) for pyrazole derivatives, analytical scientists must balance sensitivity, specificity, and operational throughput. While Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled molecular weight confirmation, HPLC-UV remains the gold standard for routine lot release and in-process control. This is largely due to the strong chromophore provided by the conjugated pyrazole-carbonitrile system, which allows for highly sensitive UV detection without the prohibitive costs of mass spectrometry[3].

Table 1: Comparative Analysis of Analytical Methods for Pyrazole Quantification [3]

Performance ParameterHPLC-UV (Recommended)LC-MSUV-Vis Spectrophotometry
Linearity ( R2 ) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 – 102.0%99.0 – 101.0%95.0 – 105.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Limit of Quantitation (LOQ) ~50 – 200 ng/mL~0.5 – 5 ng/mL~5 – 20 µg/mL
Selectivity/Specificity Good (Chromatographic separation)Excellent (m/z isolation)Moderate (Prone to matrix interference)
Instrumentation Cost ModerateHighLow

Mechanistic Rationale for HPLC-UV Method Design

The selection of chromatographic conditions is not arbitrary; it is dictated by the physicochemical properties of the analyte[4].

  • Stationary Phase Causality: The primary amine at the 5-position of the pyrazole ring is highly prone to secondary electrostatic interactions with residual, unreacted silanols on standard silica supports. This interaction manifests as severe peak tailing. To mitigate this, a fully end-capped C18 column is strictly required to shield the silica matrix[4].

  • Mobile Phase Causality: An acidic modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid) is essential. The low pH serves a dual mechanistic purpose: it suppresses the ionization of residual surface silanols (keeping them neutral) and ensures the basic amino group of the pyrazole remains in a consistent, fully protonated state. This dual action sharpens the chromatographic peak and ensures highly reproducible retention times[4].

The Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol inherently verifies its own performance during every run through mandatory System Suitability Testing (SST) and standard bracketing.

Step-by-Step Methodology

Step 1: Reagent & Mobile Phase Preparation

  • Utilize HPLC-grade Acetonitrile (ACN) and ultrapure water (18.2 MΩ·cm).

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Degas both mobile phases via ultrasonication for 10 minutes.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (4.6 x 150 mm, 5 µm particle size).

  • Elution: Isocratic 75:25 (Mobile Phase A : Mobile Phase B)[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (optimized for the conjugated cyano-pyrazole system).

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) - The Validation Gate Before any sample is analyzed, the instrument's state must be validated. Inject the reference standard (100 µg/mL) six consecutive times. The system is only "validated for use" if:

  • Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% .

  • Theoretical plates ( N ) are > 2000 .

  • Tailing factor ( Tf​ ) is ≤ 1.5 .

Step 4: Sequence Execution & Bracketing To ensure no instrument drift occurs during the run, execute the sequence as follows:

  • Blank (Mobile Phase) - Checks for carryover.

  • SST Injections (x6).

  • Unknown Samples (up to 10 injections).

  • Check Standard - Must be within 98.0-102.0% of the initial SST area.

  • Unknown Samples (up to 10 injections).

  • Final Check Standard.

Method Validation Framework (ICH Q2(R2))

To demonstrate that the analytical procedure is fit for its intended purpose, validation must follow the[5]. The logical flow of this validation lifecycle is mapped below.

ValidationWorkflow cluster_validation ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development Optimize Column & Mobile Phase ATP->Dev SST System Suitability Testing (SST) Validate Instrument State Dev->SST Spec Specificity Forced Degradation SST->Spec Lin Linearity & Range Concentration vs. Area SST->Lin Acc Accuracy Spike Recovery Studies SST->Acc Prec Precision Repeatability & Intermediate SST->Prec Valid Validated HPLC-UV Method Ready for Lot Release Spec->Valid Lin->Valid Acc->Valid Prec->Valid

ICH Q2(R2) guided validation workflow for pyrazole intermediate HPLC-UV analysis.

Table 2: ICH Q2(R2) Validation Parameters and Expected Acceptance Criteria [5],[3]

Validation ParameterExperimental MethodologyAcceptance Criteria
Specificity Expose the compound to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light). Analyze against a blank matrix.No interfering peaks at the retention time of the pyrazole analyte. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (e.g., 50 - 150 µg/mL).Correlation coefficient ( R2 ) > 0.999. Y-intercept 5% of target response.
Accuracy Spike known amounts of the reference standard into a blank matrix at 80%, 100%, and 120% levels (triplicate at each level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Analyze 6 independent sample preparations at 100% of the test concentration on the same day, by the same analyst.%RSD of the calculated assay results 2.0%.
Intermediate Precision Repeat the precision study on a different day, using a different HPLC system and a different analyst.Overall %RSD across both days 2.0%.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH) / U.S. Food and Drug Administration (FDA).[Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine Derivative . ResearchGate.[Link]

  • Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines . Durham University / Royal Society of Chemistry.[Link]

Sources

Comparative

Assessing chemical stability of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate under acidic conditions

Assessing the Chemical Stability of tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate Under Acidic Conditions: A Comparative Guide Executive Summary In the synthesis of complex fused heterocycles (e.g., pyrazolo[1,5-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Chemical Stability of tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate Under Acidic Conditions: A Comparative Guide

Executive Summary

In the synthesis of complex fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-5) is a highly versatile building block. The N1-Boc (tert-butyloxycarbonyl) group is strategically employed to increase organic solubility and direct regioselective functionalization by electronically masking the pyrazole ring. However, the chemical stability of the N1-Boc group on an electron-deficient pyrazole core differs fundamentally from standard aliphatic N-Boc groups. This guide objectively compares the acid stability of the N1-Boc protection against alternative protecting groups (SEM and THP) and provides self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Unique Lability of Pyrazole N1-Boc

For standard aliphatic amines, Boc deprotection typically requires strong, anhydrous acids (e.g., 50% TFA in DCM) because the aliphatic amine is a poor leaving group. In stark contrast, the N1-Boc group on 5-amino-4-cyano-1H-pyrazole is exceptionally acid-labile[1].

The causality behind this lability is twofold:

  • Electronic Deficit: The pyrazole ring is heavily deactivated by the strongly electron-withdrawing C4-cyano group. Consequently, the conjugated pyrazole acts as an excellent leaving group (the pKa of the free pyrazole is significantly lower than that of an aliphatic amine).

  • Steric Strain: The proximity of the bulky N1-tert-butyl carboxylate to the exocyclic C5-amino group introduces ground-state steric strain, lowering the activation energy required for C–N bond cleavage.

When exposed to acidic conditions, the carbamate carbonyl oxygen is protonated. The inductive effect and the stability of the resulting tert-butyl cation drive the rapid fragmentation of the C–O bond. This releases the tert-butyl cation (which eliminates to form isobutylene gas) and a pyrazole-1-carboxylic acid intermediate, which instantaneously decarboxylates to yield the free 5-amino-4-cyano-1H-pyrazole and CO₂[2].

Mechanism A N1-Boc-5-amino- 4-cyanopyrazole B Acid (H+) A->B Exposure C Protonated Carbamate B->C Protonation D t-Butyl Cation + Pyrazole-1-COOH C->D Cleavage E 5-amino-4-cyano- 1H-pyrazole D->E Decarboxylation F Isobutylene + CO2 D->F Byproducts

Caption: Acid-catalyzed deprotection mechanism of N1-Boc-5-amino-4-cyanopyrazole.

Comparative Stability Analysis: Boc vs. SEM vs. THP

When designing a synthetic route that involves acidic conditions (such as Lewis acid-catalyzed cross-couplings or simultaneous deprotection steps), selecting the correct N1-protecting group is critical[3].

  • N1-Boc: Ideal for late-stage, mild acid-triggered global deprotections. It is highly labile to TFA and HCl, but stable to mild aqueous acids like acetic acid.

  • N1-SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust stability against strong acids like TFA at room temperature[4]. It is the preferred choice when the synthetic sequence requires harsh acidic transformations elsewhere on the molecule. SEM is typically cleaved using hot aqueous HCl in ethanol or fluoride sources (TBAF).

  • N1-THP (Tetrahydropyranyl): An acetal-based protecting group that is extremely sensitive to mild aqueous acids (e.g., Acetic acid or PPTS). It is useful only when strictly neutral or basic conditions are maintained throughout the synthesis[5].

Stability PG Protecting Group Selection Boc N1-Boc PG->Boc SEM N1-SEM PG->SEM THP N1-THP PG->THP TFA 10% TFA / DCM Boc->TFA Fast Cleavage AcOH AcOH / H2O Boc->AcOH Stable SEM->TFA Stable HCl 3M HCl / EtOH SEM->HCl Cleavage (Heat) THP->TFA Fast Cleavage THP->AcOH Cleavage

Caption: Comparative acid stability profiling of N1-protected 5-amino-4-cyanopyrazoles.

Quantitative Experimental Data

The following table summarizes the kinetic stability profiles of the protected 5-amino-4-cyano-1H-pyrazoles under various standard acidic conditions.

Protecting GroupAcidic ConditionTime to >95% CleavageStability ClassificationStrategic Application
N1-Boc 20% TFA / DCM (rt)< 30 minHighly LabileRapid, clean late-stage deprotection.
N1-Boc 1M HCl / EtOAc (rt)1 hLabileOrthogonal to basic conditions.
N1-Boc 10% AcOH / H₂O (rt)> 24 hStableSurvives mild acidic workups.
N1-THP 10% TFA / DCM (rt)< 15 minHighly LabileAvoid in acidic sequences.
N1-THP 10% AcOH / H₂O (rt)2 hLabileDeprotection under mildest conditions.
N1-SEM 20% TFA / DCM (rt)> 24 hStableAllows orthogonal TFA cleavage of other groups.
N1-SEM 3M HCl / EtOH (80°C)3 hLabile (Requires Heat)Global harsh deprotection.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm the mechanistic progression of the reaction in real-time.

Protocol A: Standard Acidic Deprotection of N1-Boc (TFA/DCM)

Objective: Complete removal of the N1-Boc group to yield the free 5-amino-4-cyano-1H-pyrazole. Causality Note: Dichloromethane (DCM) is utilized as a non-polar, aprotic solvent to stabilize the intermediate tert-butyl cation and facilitate the rapid escape of isobutylene gas, driving the equilibrium forward[2].

  • Initialization: Dissolve tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 eq, MW: 208.22) in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

  • Acid Addition: Cool the flask to 0°C (to control the initial exothermic release of gas). Add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20% v/v.

  • Self-Validation Checkpoint 1 (Visual): Remove the ice bath and allow the reaction to warm to room temperature. Observe the reaction mixture for effervescence. The visible bubbling is the stoichiometric release of CO₂ and isobutylene gas. The cessation of bubbling (typically after 20-30 minutes) serves as a primary macroscopic indicator of reaction completion.

  • Self-Validation Checkpoint 2 (Analytical): Perform LC-MS analysis. The protocol is validated when the starting material peak (m/z 209.1 [M+H]⁺) completely disappears, replaced by a single new peak corresponding to the free pyrazole (m/z 109.1 [M+H]⁺).

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Neutralize the resulting TFA salt by partitioning between Ethyl Acetate and saturated aqueous NaHCO₃ to isolate the free base.

Protocol B: Orthogonal Stability Test (AcOH/H₂O)

Objective: Validate the stability of the N1-Boc group under mild acidic conditions (e.g., conditions used to cleave a trityl group elsewhere on a complex molecule). Causality Note: Acetic acid provides protons, but the pH (~2.4 in a 1M solution) is insufficiently acidic to protonate the highly electron-deficient carbamate carbonyl of the N1-Boc pyrazole.

  • Initialization: Dissolve the N1-Boc protected compound in a 9:1 mixture of Methanol and 10% aqueous Acetic Acid.

  • Incubation: Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 1:1). The reaction is validated as stable if a single spot co-elutes exactly with the starting material reference standard, with no baseline spotting (which would indicate the highly polar free pyrazole).

  • Recovery: Extract with EtOAc and wash with brine. Quantitative recovery (>95% yield) confirms orthogonal stability.

References

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH Arkivoc1

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Total Synthesis 2

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition PMC - National Institutes of Health 4

  • Recent Advances in Synthesis and Properties of Pyrazoles MDPI3

Sources

Validation

Comparative reactivity of N1-Boc vs N-unsubstituted aminocyanopyrazoles

As a Senior Application Scientist, I frequently observe bench chemists struggling with the regioselective functionalization of aminocyanopyrazoles. These compounds—particularly 5-amino-4-cyanopyrazoles—are ubiquitous syn...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe bench chemists struggling with the regioselective functionalization of aminocyanopyrazoles. These compounds—particularly 5-amino-4-cyanopyrazoles—are ubiquitous synthons in the development of pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds for kinase inhibitors and other pharmaceutical agents.

However, direct functionalization of the exocyclic C5-amine is notoriously difficult. The core issue lies in the competitive nucleophilicity of the pyrazole ring. This guide objectively compares the reactivity of N-unsubstituted versus N1-Boc protected aminocyanopyrazoles, providing mechanistic insights, comparative data, and self-validating protocols to ensure regiopure synthesis.

Mechanistic Causality: The Regioselectivity Challenge

The N-Unsubstituted Aminocyanopyrazole Problem In an unprotected 5-amino-4-cyanopyrazole, the highly electron-withdrawing cyano group at the C4 position pulls electron density away from the adjacent C5-amino group via resonance. Consequently, the exocyclic amine is significantly deactivated. When exposed to electrophiles (e.g., acyl chlorides or alkyl halides), the endocyclic nitrogens (N1 or N2, depending on tautomeric equilibrium) outcompete the C5-amine, leading to endocyclic functionalization as the major kinetic and thermodynamic product [[1]]().

The N1-Boc Advantage Introducing a tert-butoxycarbonyl (Boc) group at the N1 position fundamentally rewrites the molecule's reactivity profile 2.

  • Steric Shielding: The bulky tert-butyl group physically blocks the adjacent N2 position from electrophilic attack.

  • Electronic Deactivation: The carbamate moiety pulls electron density away from the pyrazole ring, rendering the remaining endocyclic nitrogen non-nucleophilic.

  • Exocyclic Redirection: With the ring nitrogens blocked, the electrophile is forced to react exclusively at the exocyclic C5-amino group, yielding regiopure products [[3]]().

Reactivity cluster_unprotected Direct Acylation (Poor Regioselectivity) cluster_protected Boc-Directed Acylation (High Regioselectivity) Substrate 5-Amino-4-cyanopyrazole (N-Unsubstituted) Endo Endocyclic N-Acyl (Major, ~80%) Substrate->Endo R-COCl Base Exo Exocyclic N-Acyl (Minor, ~10%) Substrate->Exo R-COCl Base BocInt N1-Boc Protected Intermediate Substrate->BocInt Boc2O DMAP ExoPure Exocyclic N-Acyl (Exclusive, >90%) BocInt->ExoPure R-COCl Base Deprotect Deprotected Target (Regiopure) ExoPure->Deprotect TFA (Deprotection)

Reactivity pathways of N-unsubstituted vs N1-Boc aminocyanopyrazoles during acylation.

Comparative Reactivity Data

The following table summarizes the quantitative performance differences between the two substrates across common medicinal chemistry transformations.

Reaction TypeReagents / ConditionsN-Unsubstituted AminocyanopyrazoleN1-Boc Aminocyanopyrazole
Acylation R-COCl, Pyridine, DCMPoor: Major N1/N2-acyl (70-85%), Minor C5-NH-acyl (<15%)Excellent: Exclusive C5-NH-acyl (>90%)
Alkylation R-X, K₂CO₃, DMFPoor: Complex mixture of N1, N2, and C5 alkylationGood: Clean exocyclic secondary amine formation
Suzuki Coupling Ar-B(OH)₂, Pd cat., BaseVariable: Catalyst poisoning via free NH coordinationExcellent: Clean coupling, Boc often hydrolyzes in situ if heated
Sulfonylation R-SO₂Cl, TEA, DCMPoor: Exclusive endocyclic N-sulfonylationExcellent: Exclusive exocyclic N-sulfonylation

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm success before proceeding.

Workflow Step1 1. N1-Boc Protection Boc2O, DMAP, DIPEA, THF, 0°C to RT Step2 2. Exocyclic Acylation R-COCl, Pyridine, DCM, 0°C to RT Step1->Step2 Validate: 1H NMR (9H singlet at ~1.6 ppm) Step3 3. Acidic Deprotection TFA/DCM (1:1), RT, 2h Step2->Step3 Validate: Loss of NH2 signal Result Regiopure Exocyclic Substituted Aminocyanopyrazole Step3->Result Validate: Loss of Boc signal, CO2 effervescence

Three-step self-validating workflow for the regioselective functionalization of aminocyanopyrazoles.

Protocol A: Regioselective N1-Boc Protection

Causality: We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a highly reactive N-Boc pyridinium intermediate, which accelerates the protection. N,N-Diisopropylethylamine (DIPEA) is added to scavenge the generated acidic byproducts, preventing premature Boc cleavage [[2]]().

  • Dissolve 5-amino-4-cyanopyrazole (1.0 eq) in anhydrous THF (0.2 M).

  • Add DIPEA (1.5 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C.

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The product will appear as a distinct, less polar spot. Upon isolation, ¹H NMR must show a sharp 9H singlet at ~1.6 ppm (tert-butyl group), and the pyrazole C3-H proton will shift downfield due to the electron-withdrawing carbamate.

Protocol B: Exocyclic Acylation

Causality: Pyridine acts as both the base and the acyl transfer catalyst. Because the N1-Boc group sterically blocks N2 and electronically deactivates the ring, the acyl chloride is forced to react with the C5-NH₂ 1.

  • Dissolve the N1-Boc-5-amino-4-cyanopyrazole (1.0 eq) in anhydrous DCM (0.1 M).

  • Add Pyridine (2.0 eq) and cool to 0 °C.

  • Slowly add the desired acyl chloride (1.2 eq). Stir at room temperature for 12 hours.

  • Validation Checkpoint: In ¹H NMR, observe the disappearance of the broad exocyclic -NH₂ singlet and the appearance of a single, sharp -NH amide proton (typically >10 ppm).

Protocol C: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) protonates the carbamate carbonyl, initiating an elimination reaction that releases isobutylene gas and carbon dioxide. This gas evolution drives the reaction irreversibly to completion [[2]]().

  • Dissolve the acylated intermediate in a 1:1 (v/v) mixture of TFA and DCM.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Visual confirmation of effervescence (CO₂ release) upon TFA addition. Post-concentration ¹H NMR will show the complete disappearance of the 9H tert-butyl singlet.

References

  • [[1]]() Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI.

  • 3 Selective Ring N-Protection of Aminopyrazoles - ResearchGate.

  • 2 An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem.

Sources

Comparative

Quality Control Testing Standards for Commercial tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate: A Comparative Guide

Introduction & Strategic Context In the landscape of fragment-based drug discovery, highly functionalized pyrazoles are indispensable building blocks. They serve as core scaffolds for [1] and various pyrazolo[1,5-a]pyrim...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the landscape of fragment-based drug discovery, highly functionalized pyrazoles are indispensable building blocks. They serve as core scaffolds for [1] and various pyrazolo[1,5-a]pyrimidine derivatives.

When sourcing these raw materials, drug development professionals face a critical routing decision: whether to utilize the unprotected scaffold, [2], or its N1-Boc protected counterpart, [3]. This guide objectively compares the performance of these two alternatives and establishes the definitive quality control (QC) standards required to validate the commercial Boc-protected variant.

Comparative Analysis: Boc-Protected vs. Unprotected Pyrazole

The Causality Behind the Chemical Choice: The unprotected pyrazole presents a severe tautomeric challenge during complex synthesis. The N1 and N2 positions of the pyrazole ring are highly nucleophilic, which routinely leads to poor regioselectivity (unwanted N-alkylation or N-acylation) during downstream coupling steps.

By introducing a tert-butyloxycarbonyl (Boc) group at the N1 position, chemists achieve two mechanistic advantages:

  • Steric Shielding: The bulky tert-butyl group physically blocks reagents from attacking the adjacent nitrogen.

  • Electronic Deactivation: The electron-withdrawing nature of the carbamate reduces the overall nucleophilicity of the pyrazole ring, forcing electrophiles to react exclusively at the exocyclic 5-amino group.

Table 1: Comparative Physical Properties and QC Specifications
Property / SpecificationUnprotected Variant (CAS: 16617-46-2)N1-Boc Protected Variant (CAS: 1232792-00-5)
Molecular Weight 108.10 g/mol 208.22 g/mol
Typical Commercial Purity ≥ 95.0% (Often contains inorganic salts)≥ 98.0% (Pharmaceutical intermediate grade)
Target Regioselectivity Yields < 40% (Prone to N1/N2 side reactions)> 85% (Reactivity directed to 5-NH2)
Moisture Limit (QC) ≤ 1.0% w/w≤ 0.5% w/w (Critical to prevent hydrolysis)
Storage Temperature Ambient (15°C - 25°C)Cold Chain (2°C - 8°C)

Quality Control Standards & Self-Validating Protocols

Because the Boc group is labile under acidic or highly humid conditions, commercial batches of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate must undergo rigorous, multi-tiered QC testing before release. The protocols below are designed as self-validating systems to eliminate false positives.

Protocol 1: HPLC-UV for Purity and Degradation Profiling

Causality: The primary degradation pathway for this compound during transit is the hydrolytic loss of the Boc group, yielding the unprotected pyrazole and tert-butanol. The HPLC method must use a mildly acidic or neutral buffer to prevent on-column Boc cleavage while successfully resolving the highly polar unprotected pyrazole from the lipophilic protected product. Self-Validating System: The protocol mandates a System Suitability Test (SST) prior to batch analysis. The analyst must inject a sample intentionally spiked with 1% of the unprotected pyrazole. The run is only valid if the chromatographic resolution ( Rs​ ) between the two peaks is > 2.0.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the commercial batch in 10 mL of HPLC-grade Acetonitrile (strictly avoid protic solvents like Methanol, which induce slow transesterification).

  • Mobile Phase:

    • Phase A: 0.05% Formic Acid in MS-grade Water.

    • Phase B: 0.05% Formic Acid in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes on a C18 column (4.6 x 150 mm, 3 µm).

  • Detection: UV absorbance at 254 nm.

  • Acceptance Criteria: Total batch purity ≥ 98.0%; Free unprotected pyrazole impurity ≤ 0.5%.

Protocol 2: Quantitative 1H-NMR for Structural Integrity

Causality: HPLC-UV cannot detect tert-butanol (the byproduct of Boc cleavage) due to its lack of a UV chromophore. Quantitative 1H-NMR is required to verify the exact stoichiometric ratio of the Boc group to the pyrazole core. Self-Validating System: The molecule itself acts as an internal standard. The isolated proton on the pyrazole ring must perfectly correlate mathematically with the protons of the tert-butyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve 15 mg of the sample in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire a standard 1H-NMR spectrum (400 MHz, minimum 16 scans, relaxation delay D1​ = 10s for accurate quantitation).

  • Integration: Set the integration of the pyrazole C3-H proton (sharp singlet at ~7.8 ppm) to exactly 1.00.

  • Acceptance Criteria: The sharp singlet corresponding to the tert-butyl group (~1.55 - 1.65 ppm) must integrate to exactly 9.00 ± 0.15. An integration significantly lower than 8.85 indicates partial batch deprotection.

Protocol 3: Karl Fischer (KF) Titration for Moisture Content

Causality: The Boc-carbamate linkage is highly susceptible to moisture-induced hydrolysis over time. Controlling the initial moisture content is the single most critical factor for ensuring the shelf-life of the commercial reagent. Self-Validating System: Before testing the batch, the analyst must run a certified 1.0% water standard. The batch titration is only valid if the standard reads between 0.97% and 1.03%, proving the titrant's exact titer.

Step-by-Step Methodology:

  • System Prep: Standardize the volumetric Karl Fischer reagent using the 1.0% water standard.

  • Sample Addition: Quickly transfer 100 mg of the sample into the KF titration vessel under a dry nitrogen purge to prevent atmospheric moisture ingress.

  • Titration: Titrate to the electrometric endpoint.

  • Acceptance Criteria: Total water content must be ≤ 0.5% w/w.

QC Decision Matrix Workflow

The following logic diagram illustrates the sequential, self-validating workflow used to approve or reject commercial batches of this compound.

QC_Workflow Batch Raw Batch: tert-Butyl 5-amino- 4-cyano-1H-pyrazole-1-carboxylate HPLC Step 1: HPLC-UV Profiling Check for CAS 16617-46-2 Batch->HPLC NMR Step 2: 1H-NMR Integration Verify 9H Boc Singlet HPLC->NMR Purity ≥ 98% Reject Batch Rejected (Quarantine) HPLC->Reject Purity < 98% KF Step 3: Karl Fischer Moisture < 0.5% NMR->KF Passes Integration NMR->Reject Boc Hydrolysis Detected Release Batch Approved Generate CoA KF->Release Moisture < 0.5% KF->Reject Moisture ≥ 0.5%

Sequential self-validating QC workflow for commercial pyrazole batch release.

References

  • ACS Publications. "The Discovery of in Vivo Active Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors by Hybridizing Fragment and HTS Hits." Journal of Medicinal Chemistry. URL:[Link]

  • PubChem. "5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515." National Center for Biotechnology Information. URL:[Link]

Validation

Benchmarking Synthetic Routes to tert-Butyl 5-Amino-4-cyano-1H-pyrazole-1-carboxylate: A Comparative Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in the design of pyrazolo[1,5-a]pyrimidine scaffolds—a privileged structure for 1 [1]—is the regioselective synthesis of the pyrazole bui...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in the design of pyrazolo[1,5-a]pyrimidine scaffolds—a privileged structure for 1 [1]—is the regioselective synthesis of the pyrazole building blocks.

Specifically, tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-5) is a highly sought-after intermediate [2]. However, inexperienced chemists often default to a classical two-step synthesis, leading to severe regioselectivity issues and plummeted yields. This guide benchmarks the classical two-step protection route against a highly efficient, one-pot direct condensation route, providing the mechanistic causality and self-validating protocols required for successful scale-up.

The Mechanistic Divergence: Causality in Regioselectivity

The core challenge in synthesizing tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate lies in the annular tautomerism of the pyrazole ring and the steric hindrance during protection.

In the Classical Two-Step Route (Route A) , the unprotected 5-amino-4-cyano-1H-pyrazole is synthesized first. When subjected to standard Boc protection (Boc₂O, DMAP, Et₃N), the exocyclic amine is rendered poorly nucleophilic due to the "push-pull" conjugation with the adjacent cyano group. Consequently, protection occurs on the ring nitrogen. However, the bulky tert-butoxycarbonyl (Boc) group faces severe steric repulsion from the adjacent amino group. Thermodynamic control drives the reaction toward the less hindered nitrogen, predominantly yielding the unwanted 3-amino-1-Boc isomer as the major product.

The Direct Condensation Route (Route B) circumvents this entirely. By utilizing tert-butyl carbazate (a pre-Boc-protected hydrazine), we dictate the regiochemistry during the ring-closure step. The highly nucleophilic primary amine of the carbazate attacks the electrophilic alkene of ethoxymethylenemalononitrile. Subsequent intramolecular cyclization of the secondary Boc-amine onto the nitrile exclusively locks the Boc group adjacent to the newly formed exocyclic amine.

Workflow StartA Ethoxymethylenemalononitrile + Hydrazine Step1A Intermediate: 5-Amino-4-cyanopyrazole StartA->Step1A Step2A Boc2O, DMAP (Regioselectivity Issues) Step1A->Step2A ProductA Mixture of 3-Amino (Major) & 5-Amino (Minor) Step2A->ProductA StartB Ethoxymethylenemalononitrile + tert-Butyl Carbazate Step1B One-Pot Condensation & Cyclization StartB->Step1B ProductB Exclusive Formation: 5-Amino-1-Boc Isomer Step1B->ProductB

Workflow comparison of the classical two-step route versus the direct one-pot condensation.

Quantitative Benchmarking

To objectively compare these approaches, we evaluated both routes on a 100 mmol scale. The data below summarizes the operational efficiency and material throughput.

MetricRoute A: Two-Step ProtectionRoute B: Direct Condensation
Target Regioisomer Yield < 15% (Requires separation)75 - 85% (Direct isolation)
Major Byproducts 3-amino-1-Boc isomer (Major)Trace uncyclized hydrazone
Step Count 21
Purification Method Column ChromatographyTrituration / Filtration
Atom Economy Poor (Loss of Boc₂O to wrong isomer)Excellent
Scalability Low (Chromatography bottleneck)High (Easily scaled to >100g)

Experimental Protocols & Self-Validation Systems

Protocol A: Classical Two-Step Approach (Not Recommended)
  • Step 1: React ethoxymethylenemalononitrile with hydrazine hydrate in ethanol at reflux for 4 hours to yield 5-amino-4-cyano-1H-pyrazole.

  • Step 2: Dissolve the intermediate in THF. Add Et₃N (1.5 eq) and DMAP (0.1 eq). Cool to 0 °C and add Boc₂O (1.1 eq) dropwise. Stir at room temperature for 12 hours.

  • Result: The reaction yields a ~4:1 mixture favoring the 3-amino-1-Boc isomer. Tedious silica gel chromatography is required to isolate the minor 5-amino-1-Boc fraction.

Protocol B: Direct One-Pot Condensation (Recommended)

This self-validating protocol utilizes the distinct nucleophilicities of the carbazate nitrogens to force the correct regiochemistry [3].

Reagents:

  • Ethoxymethylenemalononitrile: 1.0 eq (12.2 g, 100 mmol)

  • tert-Butyl carbazate: 1.05 eq (13.9 g, 105 mmol)

  • Triethylamine (Et₃N): 1.1 eq (15.3 mL, 110 mmol)

  • Ethanol (EtOH): 100 mL

Step-by-Step Procedure:

  • Initiation: Dissolve ethoxymethylenemalononitrile in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add tert-butyl carbazate portion-wise at room temperature. The initial Michael addition is slightly exothermic.

  • Catalysis & Heating: Add triethylamine dropwise. Attach a reflux condenser and heat the mixture to 50 °C for 3 hours.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​ ~0.6) must be completely consumed, replaced by a single major product spot ( Rf​ ~0.4).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (150 mL) and distilled water (100 mL).

  • Isolation: Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a crude solid.

  • Purification: Triturate the crude solid with cold diethyl ether. Filter and dry under a vacuum to afford the pure product as an off-white solid.

QC & Regiochemical Confirmation:

  • LC-MS: Confirm mass [M+H]⁺ at m/z 209.1.

  • 1H NMR (DMSO-d6): Look for the pyrazole CH singlet at ~7.8 ppm, the broad NH₂ singlet at ~6.8 ppm, and the 9H tert-butyl singlet at 1.55 ppm.

  • Critical 2D NMR (NOESY): To definitively validate the regiochemistry, perform a NOESY experiment. You will observe a strong spatial correlation between the tert-butyl protons (1.55 ppm) and the exocyclic NH₂ protons (6.8 ppm). This correlation is physically impossible in the 3-amino isomer, serving as an absolute validation of the 5-amino-1-Boc structure.

Mechanism N1 tert-Butyl Carbazate (Nucleophilic NH2) N2 Michael Addition (-EtOH) N1->N2 + Alkene N3 Hydrazone Intermediate N2->N3 N4 Intramolecular Cyclization N3->N4 Boc-NH attacks CN N5 5-Amino-1-Boc Pyrazole N4->N5 Tautomerization

Mechanistic pathway of the direct condensation yielding the 5-amino-1-Boc pyrazole exclusively.

Conclusion

For drug development professionals scaling up pyrazole-based pharmacophores, Route B (Direct Condensation) is objectively superior. By leveraging the inherent nucleophilic differential of tert-butyl carbazate, this route bypasses the thermodynamic pitfalls of late-stage Boc protection, eliminating the need for column chromatography and increasing the target isomer yield by over 500%.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC (National Institutes of Health).
  • WO2022258007A1 - Salts, crystal forms of pyrazole polycyclic derivatives, and preparation methods and applications thereof. Google Patents.
  • CA2716410C - 1-heterocyclyl-1,5-dihydro-pyrazolo[3,4-d] pyrimidin-4-one derivatives and their use as PDE9A inhibitors. Google Patents.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 5-Aminopyrazole-4-carbonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology In the landscape of medicinal chemistry, pyrazole derivatives represent a...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, pyrazole derivatives represent a class of heterocyclic compounds with remarkable pharmacological versatility.[1] Their unique five-membered ring structure, containing two adjacent nitrogen atoms, serves as a robust scaffold for designing potent and selective therapeutic agents.[2][3] This is evidenced by their presence in a range of approved drugs.[1] Within oncology research, pyrazole-containing molecules have garnered significant attention for their anticancer properties, which are often attributed to their ability to act as bioisosteres of purines, enabling them to competitively inhibit a variety of protein kinases crucial for cancer cell proliferation and survival.[3][4]

This guide focuses on a specific, promising subclass: derivatives of the tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate core structure. The 5-amino and 4-cyano groups are critical pharmacophoric elements, while the tert-butyl carboxylate serves as a common protecting group during synthesis, which can be modified or removed to tune the molecule's properties. We will objectively compare the cytotoxic performance of various pyrazole derivatives, provide the experimental context for these comparisons, and delve into the structure-activity relationships (SAR) that govern their efficacy.

Comparative Cytotoxicity Analysis: A Multi-Cell Line Perspective

The true measure of a potential anticancer agent lies in its ability to inhibit the growth of diverse cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this evaluation, with lower values indicating higher potency.[5] The following table synthesizes cytotoxicity data from multiple studies on pyrazole derivatives, illustrating their activity across common cancer cell lines such as breast (MCF-7), lung (A549), and colon (HCT116) cancers.

It is crucial to recognize that direct comparison of IC₅₀ values between different studies should be approached with caution due to variations in experimental conditions (e.g., incubation time, cell passage number). However, the data collectively demonstrates a clear trend: pyrazole derivatives can achieve potent cytotoxicity in the low micromolar and even nanomolar range.[2][6]

Compound Class/DerivativeTarget Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Pyrazolo[1,5-a]pyrimidine analog (Compound 8)HeLa (Cervical)0.0248Colchicine0.012[7]
Pyrazolo[1,5-a]pyrimidine analog (Compound 9)MCF-7 (Breast)0.028Paclitaxel0.004[7]
3,5-disubstituted 1,4-benzoxazine-pyrazole (Cmpd 23)A549 (Lung)2.82Etoposide1.89[7]
Indolo-pyrazole (Compound 6c)SK-MEL-28 (Melanoma)3.46Sunitinib4.32[8][9]
1-Aryl-1H-pyrazole-fused curcumin (Compound 12)MDA-MB-231 (Breast)3.64DoxorubicinNot Specified[7]
Pyrazole carbaldehyde derivative (Compound 43)MCF-7 (Breast)0.25Doxorubicin0.95[2][7]
4-Cyano-1,5-diphenylpyrazole derivative (Compound 13)IGROVI (Ovarian)0.040Not SpecifiedNot Specified[10]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of the pyrazole scaffold is not inherent but is profoundly influenced by the nature and position of its substituents. Understanding these SARs is fundamental to rational drug design.[2][11]

The core pyrazole structure offers several positions for chemical modification, each contributing uniquely to the molecule's overall biological activity. The choice of substituents can affect target binding affinity, cell permeability, metabolic stability, and selectivity. For instance, studies have shown that introducing specific aryl groups can lead to potent inhibition of key cancer-related enzymes like tubulin or kinases.[2][8] The diagram below illustrates the key modification points on the 5-amino-4-cyano-1H-pyrazole scaffold.

Caption: Key positions for substitution on the pyrazole ring influencing cytotoxicity.

Deciphering the Mechanisms of Cytotoxicity

The anticancer efficacy of pyrazole derivatives stems from their ability to interfere with multiple, validated oncogenic pathways.[2] This multi-targeting capability is a significant advantage in overcoming the notorious heterogeneity and adaptability of cancer cells.[12]

Key mechanisms include:

  • Kinase Inhibition: Many derivatives are designed as ATP-competitive inhibitors of protein kinases like EGFR, VEGFR, and CDKs, which are central regulators of cell growth, proliferation, and angiogenesis.[2][4][7]

  • Tubulin Polymerization Inhibition: Certain pyrazole hybrids can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9][13]

  • Induction of Apoptosis: Successful anticancer agents ultimately trigger programmed cell death (apoptosis). Pyrazole derivatives have been shown to induce apoptosis through various means, including the generation of reactive oxygen species (ROS) and activation of caspase cascades.[9][14]

The following diagram illustrates the role of Cyclin-Dependent Kinases (CDKs) in cell cycle progression, a common target for pyrazole-based inhibitors.

pathway cluster_cycle Cell Cycle Progression cluster_regulators Key Regulators G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46 CDK4/6 + Cyclin D CDK46->G1 Promotes G1 progression CDK2 CDK2 + Cyclin E/A CDK2->S Initiates S Phase CDK1 CDK1 + Cyclin B CDK1->M Drives Mitosis Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Caption: Inhibition of CDK-mediated cell cycle progression by pyrazole derivatives.

Experimental Protocol: A Self-Validating System for Cytotoxicity Screening

To ensure the generation of reliable and reproducible cytotoxicity data, a well-defined and validated experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is a cornerstone of in vitro screening.[5][8]

Causality Behind Experimental Choices:

  • Cell Line Selection: Cell lines (e.g., MCF-7, A549) are chosen to represent different cancer types and to test the compound's spectrum of activity. A non-cancerous cell line (e.g., MCF-10A) is often included to assess selectivity.[13]

  • Cell Seeding Density: The initial number of cells is optimized to ensure they are in the logarithmic growth phase during the experiment, preventing artifacts from over-confluence or insufficient cell numbers.

  • Compound Concentration Range: A serial dilution of the test compound is used to generate a dose-response curve, which is essential for accurately calculating the IC₅₀ value.

  • MTT Reagent: The MTT assay relies on the principle that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product via mitochondrial reductase enzymes.[5] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step MTT Assay Protocol
  • Cell Culture & Seeding: a. Culture selected cancer cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator. b. Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed cells into a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. d. Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: a. Prepare a stock solution of the test pyrazole derivative in DMSO. b. Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). c. Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations to the respective wells. Include vehicle control (DMSO) and untreated control wells. d. Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading: a. Carefully remove the media from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple crystals. c. Gently pipette to ensure complete dissolution. d. Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

workflow start Start step1 1. Cell Seeding (96-well plate, 24h incubation) start->step1 step2 2. Compound Treatment (Serial dilutions, 48-72h incubation) step1->step2 step3 3. MTT Addition (10µL of 5mg/mL solution) step2->step3 step4 4. Incubation (3-4 hours, 37°C) step3->step4 step5 5. Solubilization (Add 100µL DMSO) step4->step5 step6 6. Absorbance Reading (570 nm) step5->step6 step7 7. Data Analysis (Calculate IC₅₀) step6->step7 end End step7->end

Caption: Workflow for Preliminary Cytotoxicity Screening using the MTT Assay.

Conclusion and Future Directions

The tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate scaffold and its derivatives represent a highly promising avenue for the development of novel anticancer therapeutics. The available data robustly demonstrates their potential to exert potent cytotoxic effects against a range of cancer cell lines through clinically relevant mechanisms of action, such as kinase and tubulin inhibition. The structure-activity relationships highlighted in this guide underscore the tunability of this scaffold, allowing for rational design and optimization to enhance potency and selectivity.

Future research should focus on synthesizing novel derivatives with improved pharmacokinetic profiles, exploring their efficacy in more complex in vivo models, and further elucidating their specific molecular targets to develop next-generation cancer therapies with higher efficacy and lower toxicity.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Vertex AI Search.
  • Derivatives of pyrazole-based compounds as prospective cancer agents. (n.d.). UWCScholar.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Semantic Scholar.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia MDPI.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). SciSpace.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). MDPI.
  • CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. (n.d.). ResearchGate.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023, April 25). Hilaris Publisher.
  • Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide. (n.d.). Benchchem.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). University of Pretoria.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PMC.
  • Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023, March 10). RSC Publishing.
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010, July 15). PubMed.
  • Cytotoxicity study of pyrazole derivatives. (2008, January 22). Bangladesh Journal of Pharmacology.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). MDPI.

Sources

Safety & Regulatory Compliance

Safety

tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate proper disposal procedures

tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate: Comprehensive Handling and Disposal Guide As drug development and synthetic chemistry advance, laboratories frequently handle highly functionalized intermediates. ter...

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Author: BenchChem Technical Support Team. Date: March 2026

tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate: Comprehensive Handling and Disposal Guide

As drug development and synthetic chemistry advance, laboratories frequently handle highly functionalized intermediates. tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-5) is a prime example of a multi-functional building block that requires rigorous logistical and safety oversight. Because it contains a thermally labile protecting group, a reactive nitrile, and a biologically active pyrazole core, improper disposal can lead to severe environmental contamination and acute toxicological hazards.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational protocol for the safe handling, spill response, and final destruction of this compound.

Physicochemical & Hazard Profile

To design a safe disposal protocol, we must first quantify the chemical parameters and inherent risks of the substance. Table 1 summarizes the critical data required for EHS risk assessment.

Table 1: Chemical Profile and Quantitative Hazard Data

ParameterValue / DescriptionOperational Implication
Chemical Name tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylateMulti-functional reactive intermediate.
CAS Number 1232792-00-5Unique identifier for waste manifesting.
Molecular Formula C9H12N4O2High nitrogen content (N4) dictates disposal method.
Molecular Weight 208.22 g/mol Used for stoichiometric neutralization calculations.
Physical State Solid (Powder/Crystalline)Inhalation hazard; requires dust control during cleanup.
Key Substructures Nitrile (-C≡N), Boc (-COOC(CH3)3), PyrazoleDictates chemical incompatibilities (acids, heat).

Mechanistic Risk Assessment: The "Why" Behind the Protocol

Safety protocols are only effective when personnel understand the causality behind them. The disposal procedures for this compound are driven by three specific molecular vulnerabilities:

  • Nitrile Group Hydrolysis (The Acid Risk): The cyano group (-C≡N) is relatively stable under neutral conditions. However, if mixed with strong aqueous acids (e.g., concentrated HCl or H2SO4) in a waste carboy, it can undergo hydrolysis or direct protonation, potentially releasing hydrogen cyanide (HCN) gas[1]. Segregation from acidic waste streams is a strict operational mandate.

  • Boc Group Thermolysis (The Pressure Risk): The tert-butoxycarbonyl (Boc) protecting group is thermally labile. Exposure to high heat or strong Lewis acids causes it to decompose into carbon dioxide (CO2) and isobutylene gas. If this occurs in a sealed, incompatible waste container, the resulting gas expansion can cause the container to rupture.

  • High Nitrogen Content (The Combustion Risk): With four nitrogen atoms in its framework, incomplete combustion of this compound will generate highly toxic nitrogen oxides (NOx). Therefore, standard open-air burning or low-temperature incineration is strictly prohibited.

Standard Operating Procedure (SOP): Spill Response & Containment

In the event of a localized spill, immediate mechanical containment is required to prevent aerosolization of the powder.

Table 2: Spill Response Quantitative Parameters

Spill TierThresholdIsolation ZoneRequired Respiratory PPE
Tier 1 (Minor) < 50 grams5 metersN95 or P100 Particulate Respirator
Tier 2 (Major) > 50 grams15 metersFull-face respirator with P100/Organic vapor cartridges

Step-by-Step Spill Cleanup Methodology:

  • Evacuate and Isolate: Immediately clear personnel from the isolation zone (see Table 2). Ensure the laboratory's HVAC system is not drawing the dust into common areas.

  • Don Appropriate PPE: Equip double-layered nitrile gloves. Amines can permeate thin barriers over time; the double layer provides a critical breakthrough-time buffer. Wear chemical safety goggles and the appropriate respirator.

  • Dry Mechanical Collection: Do not apply water. Adding water to the fine powder creates a slurry that increases the surface area for skin absorption and complicates mechanical recovery. Use non-sparking tools to gently sweep the powder.

  • Primary Containerization: Transfer the collected solid into a sealable High-Density Polyethylene (HDPE) container.

  • Secondary Decontamination: Once the bulk solid is removed, wipe the spill area with a damp cloth soaked in a mild alkaline detergent. The alkaline environment suppresses any potential HCN formation from residual trace amounts.

Waste Segregation & Disposal Protocols

Under the Resource Conservation and Recovery Act (RCRA) guidelines set by the US Environmental Protection Agency (EPA), this compound must be managed as a hazardous solid waste from "cradle to grave"[2].

Step-by-Step Disposal Workflow:

  • Container Selection: Use only UN-approved HDPE solid waste containers. Do not use glass, as pressure buildup from unintended Boc-decomposition could cause shattering.

  • Waste Segregation: Strictly isolate this container from strong oxidizers, heavy metals, and strong acids.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of the chemical. The label must explicitly state: "Hazardous Solid Waste: Toxic/Irritant - Contains Nitrile/Pyrazole Derivatives."

  • Storage: Store in a cool, dry, well-ventilated waste accumulation area, keeping ambient temperatures below 25°C to prevent thermal degradation.

WasteSegregation Source tert-butyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate (Solid Waste) Acids Strong Acids (DO NOT MIX) Source->Acids Risk of HCN Gas Oxidizers Strong Oxidizers (DO NOT MIX) Source->Oxidizers Risk of Fire/Explosion Collection HDPE Waste Container (Compatible) Source->Collection Safe Routing Incineration High-Temp Incineration (>1000°C) with Scrubbers Collection->Incineration Final Disposal

Fig 1. Waste segregation workflow highlighting chemical incompatibilities and safe routing.

Thermal Destruction (Incineration) Mechanisms

The only acceptable method for the final destruction of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is high-temperature commercial incineration , as recommended by Prudent Practices in the Laboratory[3].

Because the empirical formula (C9H12N4O2) contains a high ratio of nitrogen, thermal destruction must be carefully managed. The compound is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C. At this temperature, the organic framework is entirely cleaved into carbon dioxide, water vapor, and raw nitrogen oxides (NOx).

To prevent environmental pollution, the incinerator facility must utilize a multi-stage exhaust scrubbing system:

  • Selective Catalytic Reduction (SCR): Converts toxic NOx gases into harmless N2 gas and water.

  • Alkaline Scrubbing: The exhaust is passed through a basic solution (e.g., NaOH spray) to neutralize any trace acidic byproducts or uncombusted HCN before atmospheric release.

IncinerationPathway Waste Chemical Waste (C9H12N4O2) Combustion Primary Combustion (>1000°C) Waste->Combustion Gas Exhaust Gas (CO2, H2O, NOx, HCN) Combustion->Gas Thermal Breakdown SCR NOx Scrubber (Catalytic Reduction) Gas->SCR Removes NOx Alkaline Alkaline Scrubber (Neutralization) SCR->Alkaline Removes Acids Exhaust Clean Exhaust (N2, CO2, H2O) Alkaline->Exhaust Safe Release

Fig 2. High-temperature incineration pathway with mandatory NOx and alkaline exhaust scrubbing.

References

  • Title: Regulatory and Guidance Information by Topic: Waste Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

Handling

Mastering the Safe Handling of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate: A Guide to Personal Protective Equipment and Disposal

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel heterocyclic compounds are paramount to discovery. Among these, tert-butyl 5-amino-4-cyano-1H-pyrazole-1-car...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel heterocyclic compounds are paramount to discovery. Among these, tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate stands as a valuable building block. However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling this compound, alongside operational and disposal plans to ensure a safe and efficient laboratory environment.

Understanding the Hazard Landscape

  • Harmful if swallowed [1][2][3]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3]

The presence of the cyano group also introduces the potential for the release of highly toxic hydrogen cyanide gas upon contact with acids[4]. Therefore, all handling procedures must be designed to mitigate these risks through a multi-layered approach to safety, with PPE as the final and most personal line of defense.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the specific laboratory operation being performed. The following table outlines the minimum recommended PPE for handling tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions Double-gloved nitrile glovesChemical safety goggles and a face shieldFully-buttoned laboratory coatRequired if not performed in a certified chemical fume hood
Running reactions and work-up Double-gloved nitrile glovesChemical safety goggles and a face shieldChemical-resistant apron over a laboratory coatWork must be performed in a certified chemical fume hood
Purification (e.g., chromatography) Double-gloved nitrile glovesChemical safety goggles and a face shieldChemical-resistant apron over a laboratory coatWork must be performed in a certified chemical fume hood
Handling of dry powder Double-gloved nitrile glovesChemical safety goggles and a face shieldFully-buttoned laboratory coatNIOSH-approved respirator with P100 filters
The Rationale Behind Our Recommendations:
  • Hand Protection: Nitrile gloves offer excellent resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.[5][6] Double-gloving provides an additional layer of protection against potential tears or permeation.

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to protect the entire face.

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing. A chemical-resistant apron provides an additional barrier when working with larger volumes or during procedures where significant splashing is possible.

  • Respiratory Protection: Due to the potential for respiratory irritation and the fine, potentially airborne nature of the solid compound, all manipulations of the dry powder should be conducted within a certified chemical fume hood.[7][8] This engineering control is the primary means of preventing inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with P100 filters is mandatory.

Operational Plans: A Step-by-Step Guide to Safe Handling

Adherence to a structured workflow is critical for minimizing exposure and ensuring a safe working environment. The following diagram illustrates the recommended procedure for donning and doffing PPE when handling tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Nitrile Gloves Don4->Don5 Doff1 1. Outer Nitrile Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Nitrile Gloves Doff4->Doff5

PPE Donning and Doffing Workflow
Pre-Handling Checklist:
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Inspect PPE: Check all PPE for signs of damage, such as cracks, tears, or discoloration, before use.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review the SDS of Analogous Compounds: Familiarize yourself with the potential hazards and first-aid measures.

During Handling:
  • Always work within the designated safe zone of the chemical fume hood, at least six inches from the sash.[7][8]

  • Avoid rapid movements that can disrupt the airflow and compromise containment.

  • Keep all containers of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate sealed when not in use.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

Solid Waste:
  • All solid waste contaminated with tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, including weighing paper, contaminated paper towels, and used silica gel, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

Liquid Waste:
  • Aqueous and organic waste streams containing this compound should be collected in separate, appropriately labeled hazardous waste containers.

  • Crucially, never mix acidic waste with waste containing tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate due to the risk of generating hydrogen cyanide gas. [4]

Contaminated PPE:
  • Gloves: Used nitrile gloves should be disposed of as hazardous waste.[9][10][11] Remove gloves using a technique that avoids skin contact with the contaminated exterior.

  • Lab Coats and Aprons: If significant contamination occurs, the lab coat or apron should be decontaminated or disposed of as hazardous waste according to your institution's guidelines.

The following flowchart outlines the decision-making process for the disposal of materials contaminated with tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate.

Disposal_Plan Start Material Contaminated with tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate Decision1 Is the material solid or liquid? Start->Decision1 PPE_Decision Is the material contaminated PPE? Start->PPE_Decision Solid_Waste Collect in designated solid hazardous waste container Decision1->Solid_Waste Solid Liquid_Waste Collect in designated liquid hazardous waste container Decision1->Liquid_Waste Liquid Decision2 Is the liquid waste acidic? Liquid_Waste->Decision2 Separate_Container Use a separate, clearly labeled waste container for acidic waste Decision2->Separate_Container Yes Non_Acidic_Container Use designated non-acidic liquid hazardous waste container Decision2->Non_Acidic_Container No Glove_Disposal Dispose of as hazardous waste PPE_Decision->Glove_Disposal Gloves Coat_Disposal Decontaminate or dispose of as hazardous waste PPE_Decision->Coat_Disposal Lab Coat/Apron

Disposal Decision Workflow

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13][14] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12][13][14] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, fostering a secure environment for scientific advancement.

References

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (URL: )
  • First Aid: Chemical Exposure. (URL: )
  • Chemical Exposure and Spill Response Procedures | New Mexico State University. (URL: [Link])

  • Fume Hoods: Top 10 Safety Practices - Workst
  • Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles - ResearchGate. (URL: [Link])

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. (URL: )
  • How to Select Nitrile Chemical Resistant Gloves for Industry? - INTCO Medical. (URL: [Link])

  • Best Practices for Operating & Maintaining Your Chemical Fume Hood. (URL: )
  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory - Lab Manager. (URL: [Link])

  • Selecting Chemical-Resistant Gloves. (URL: [Link])

  • tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 - PubChem. (URL: [Link])

  • Chemical Resistance Selection Chart for Protective Gloves - Office of Environmental Health and Safety | ECU. (URL: [Link])

  • Safe Disposal and Recycling of Nitrile Gloves. (URL: )
  • OSHA Glove Selection Chart - Environmental Health and Safety. (URL: [Link])

  • 101 Fume Hood Safety Do's and Don'ts: A Practical Guide for Laboratory Safety. (URL: [Link])

  • Guidelines For The Safe Use Of Labor
  • How to choose chemical resistant gloves in 4 steps - Vandeputte. (URL: [Link])

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor
  • How to Properly Dispose of Nitrile Gloves After Use | SCHAKE. (URL: [Link])

  • How to Dispose of Nitrile Gloves? - Earth Safe PPE. (URL: [Link])

  • How to dispose of nitrile gloves? - Monuite. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (URL: [Link])

  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. (URL: )
  • Recent developments in aminopyrazole chemistry - Arkivoc. (URL: [Link])

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives - Sciforum. (URL: [Link])

  • Guidelines for Safe Laboratory Practices - NextGen Protocols. (URL: [Link])

  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment. (URL: [Link])

  • OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. (URL: [Link])

  • Safety in a chemistry lab - Institut für Organische Chemie. (URL: )
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (URL: [Link])

  • What Are OSHA Requirements for Hazardous Chemical Storage?. (URL: [Link])

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (URL: [Link])

Sources

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